molecular formula C15H18O4 B13399194 Sample A of helenalin CAS No. 73680-94-1

Sample A of helenalin

Cat. No.: B13399194
CAS No.: 73680-94-1
M. Wt: 262.30 g/mol
InChI Key: ZVLOPMNVFLSSAA-UHFFFAOYSA-N
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Description

Natural Occurrence and Botanical Context of Helenalin (B1673037)

Helenalin is a secondary metabolite found predominantly within the plant kingdom, particularly in the Asteraceae family. nih.govdiff.org Its presence is most famously associated with the genus Arnica.

The principal botanical sources of helenalin are Arnica montana and Arnica chamissonis. wikipedia.orgevitachem.com These plants, especially their flower heads, are known to contain significant amounts of this compound, with concentrations reaching up to 1% of the dry weight in Arnica montana. evitachem.comresearchgate.net Arnica montana, commonly known as mountain arnica, and Arnica chamissonis are both members of the Asteraceae family and have been subjects of extensive phytochemical research due to their helenalin content. nih.govgbif.org

While most prominent in Arnica species, helenalin and its derivatives are found in other genera within the Asteraceae family, which comprises over 5,000 known sesquiterpene lactones. diff.orgmdpi.com Other reported plant sources include those from the Helenium genus, such as Helenium autumnale and Helenium microcephalum, as well as Centipeda minima. mdpi.comnih.gov The widespread occurrence of sesquiterpene lactones across this family highlights their chemical diversity and ecological significance. nih.govresearchgate.net

The concentration and chemical profile of helenalin and its related esters in Arnica montana are subject to geographical and climatic factors. researchgate.net Research indicates that environmental conditions such as altitude, temperature, and rainfall can influence the biosynthesis and accumulation of these secondary metabolites. researchgate.net

Distinct chemotypes of Arnica montana have been identified based on their sesquiterpene lactone profiles, most notably the Central European and Spanish chemotypes. frontiersin.orgfrontiersin.org The Central European type is characterized by a predominance of helenalin esters, with a helenalin to dihydrohelenalin (H/DH) ratio greater than one. frontiersin.orgmdpi.com In contrast, the Spanish chemotype, particularly from lower altitude meadows and peat bogs, typically contains almost exclusively dihydrohelenalin esters, resulting in an H/DH ratio of less than one. frontiersin.orgnih.gov However, a chemotype rich in helenalin esters has been reported in high-altitude heath lands in Spain, suggesting a complex interplay of genetic and environmental factors. nih.govthieme-connect.comresearchgate.net

Table 1: Comparison of Arnica montana Chemotypes

Feature Central European Chemotype Spanish Chemotype
Predominant Sesquiterpene Lactone Helenalin esters Dihydrohelenalin esters
Helenalin/Dihydrohelenalin (H/DH) Ratio > 1 frontiersin.org < 1 frontiersin.org
Typical Geographic Location Central and Eastern Europe mdpi.comresearchgate.net Iberian Peninsula (meadows, peat bogs) nih.govresearchgate.net
High-Altitude Spanish Variant Not applicable High levels of helenalin esters found in heath lands (1330-1460 m) nih.govthieme-connect.com

Geographical and Climatic Influences on Helenalin Content and Ester Profiles

Classification as a Sesquiterpene Lactone and Pseudoguaianolide (B12085752)

Helenalin is chemically classified as a sesquiterpene lactone. nih.govwikipedia.org This class of compounds is defined by a 15-carbon skeleton (sesquiterpene) and a characteristic lactone ring. encyclopedia.pub Within the broader category of sesquiterpene lactones, helenalin belongs to the pseudoguaianolide subclass, which is characterized by a 5/7 bicyclic ring structure. mdpi.comencyclopedia.pub Its chemical structure features two reactive α,β-unsaturated carbonyl groups: an α-methylene-γ-butyrolactone ring and a cyclopentenone ring. wikipedia.orgnih.gov These electrophilic centers are crucial for its biological activity, as they can react with nucleophiles like the thiol groups of cysteine residues in proteins via Michael addition. wikipedia.orgtaylorandfrancis.com

Historical and Contemporary Academic Interest in Helenalin's Biological Activities

Helenalin has a long history of academic interest, stemming from the traditional use of Arnica extracts in folk medicine for treating minor injuries and inflammation. nih.govkoreascience.kr Early scientific investigations focused on isolating and characterizing helenalin as the active principle responsible for the plant's effects. nih.gov

Contemporary research has delved deeper into the molecular mechanisms underlying helenalin's biological activities. researchgate.net A significant body of work has established its potent anti-inflammatory and anti-neoplastic effects in in vitro studies. wikipedia.orgresearchgate.net A key discovery has been its ability to selectively inhibit the transcription factor NF-κB, a central regulator of immune and inflammatory responses. nih.gov Helenalin achieves this by directly binding to the p65 subunit of NF-κB, preventing its activation. taylorandfrancis.com Further research has identified other molecular targets, including the inhibition of human telomerase, which may contribute to its observed anti-cancer properties. nih.gov The ongoing academic interest in helenalin and its synthetic analogs is driven by the potential to develop new therapeutic agents. nih.govresearchgate.net

Table 2: Investigated Biological Activities of Helenalin

Biological Activity Molecular Target/Mechanism Reference
Anti-inflammatory Inhibition of NF-κB transcription factor wikipedia.orgnih.gov
Inhibition of 5-lipoxygenase and leukotriene C4 synthase wikipedia.org
Anti-neoplastic Inhibition of human telomerase wikipedia.orgnih.gov
Attenuation of DNA and protein synthesis mdpi.com
Induction of apoptosis mdpi.com
Anti-trypanosomal Active against Trypanosoma brucei rhodesiense researchgate.net
Anti-bacterial Reduction in the growth of Staphylococcus aureus wikipedia.org

Properties

IUPAC Name

9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLOPMNVFLSSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871934
Record name 4-Hydroxy-4a,8-dimethyl-3-methylidene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73680-94-1, 5945-41-5
Record name Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-4a,8-dimethyl-4-hydroxy-3-methylene-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073680941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mexicanin I
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Molecular Mechanisms of Helenalin S Action

Modulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway

Helenalin (B1673037) is a well-documented inhibitor of the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses, as well as cell survival and proliferation. nih.govijpsonline.com Its inhibitory action is multifaceted, targeting several key components and steps within this pathway.

A primary mechanism of helenalin's inhibitory effect on NF-κB is the direct alkylation of the p65 subunit, also known as RelA. nih.govmmsl.cz Helenalin possesses two α,β-unsaturated carbonyl groups which are electrophilic and can react with nucleophiles like the thiol groups of cysteine residues through a Michael addition reaction. mdpi.com Specifically, helenalin has been shown to covalently modify the cysteine residue at position 38 (Cys38) within the DNA-binding domain of the p65 subunit. mmsl.czmdpi.comnih.gov This alkylation event is crucial for its anti-inflammatory activity. mmsl.cz The modification of Cys38 sterically hinders the p65 subunit, thereby inhibiting its ability to bind to DNA. medchemexpress.comnih.gov Studies using p65 mutants where Cys38 was replaced have demonstrated that the inhibitory effect of helenalin on DNA binding is lost, confirming the critical role of this specific cysteine residue. nih.gov

Table 1: Helenalin's Interaction with the p65 Subunit of NF-κB

Mechanism Target Residue Molecular Consequence Functional Outcome References
Direct AlkylationCysteine 38 (Cys38)Covalent modification of the p65 subunit.Inhibition of NF-κB DNA binding. mmsl.czmdpi.comnih.govnih.gov

The interaction of helenalin with the NF-κB/Inhibitor of Kappa B (IκB) complex is a subject of some debate in the scientific literature. Some studies have suggested that helenalin modifies the NF-κB/IκB complex, which prevents the release of the NF-κB dimer. researchgate.net However, other research using confocal laser scanning microscopy has shown the presence of IκB-released, nuclear NF-κB in cells treated with helenalin and stimulated with tumor necrosis factor-alpha (TNF-α). nih.govchemfaces.com This suggests that helenalin does not inhibit the degradation of IκB. nih.gov While some reports indicate that helenalin can suppress the release of IκBα from NF-κB, others show that a slight inhibition of IκB degradation is not sufficient to explain the observed level of NF-κB inhibition. nih.govresearchgate.net

The effect of helenalin on the nuclear translocation of NF-κB is also a complex issue. While some sources suggest that helenalin prevents the translocation of the p65 subunit to the nucleus, other studies have demonstrated the presence of nuclear NF-κB in helenalin-treated cells. nih.govchemfaces.comscbt.com This indicates that the inhibition of nuclear translocation may not be the primary mechanism of action for helenalin. nih.govchemfaces.com Instead, the direct alkylation of the p65 subunit already present in the nucleus appears to be the more significant inhibitory step. nih.gov

By inhibiting the DNA binding of NF-κB, helenalin effectively downregulates the expression of numerous NF-κB target genes. nih.gov These genes are involved in a wide range of cellular processes, including inflammation and immune responses. Among the key genes regulated by NF-κB and inhibited by helenalin are Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), and Interferon-gamma-inducible protein 10 (IP-10). nih.govnih.gov The inhibition of these pro-inflammatory mediators contributes significantly to the anti-inflammatory properties of helenalin. nih.gov For instance, studies have shown that helenalin inhibits the expression of COX-2 and iNOS in various cell types. nih.govencyclopedia.pub

Table 2: Genes Regulated by NF-κB and Affected by Helenalin

Gene Function Effect of Helenalin References
COX-2Pro-inflammatory enzymeInhibition of expression nih.govnih.govencyclopedia.pub
iNOSProduces nitric oxide, a pro-inflammatory mediatorInhibition of expression nih.govnih.govencyclopedia.pub
IP-10Chemokine involved in immune cell recruitmentInhibition of expression nih.govnih.gov

The NF-κB signaling pathway plays a crucial role in the development and progression of cancer by controlling genes related to cell proliferation, survival, metastasis, and angiogenesis. nih.govresearchgate.netpreprints.org By inhibiting NF-κB, helenalin can influence these downstream cellular processes. nih.gov For example, the inhibition of NF-κB by helenalin has been linked to decreased cell viability and proliferation in various cancer cell lines. ijpsonline.com Furthermore, the suppression of NF-κB can hinder the metastatic potential of cancer cells by downregulating genes involved in cell invasion and migration, such as matrix metalloproteinases (MMPs). preprints.orgmdpi.com The anti-angiogenic effects of helenalin are also attributed to its ability to inhibit NF-κB, which controls the expression of pro-angiogenic factors. mdpi.com

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Beyond its effects on the NF-κB pathway, helenalin is also known to induce oxidative stress by promoting the generation of reactive oxygen species (ROS). mmsl.czmdpi.com ROS are highly reactive molecules, including superoxide (B77818) anions and hydroxyl radicals, that can cause damage to cellular components when their production overwhelms the cell's antioxidant defenses. frontiersin.org

Helenalin treatment has been shown to significantly increase the levels of ROS in various cell types, including rhabdomyosarcoma and prostate cancer cells. mdpi.comresearchgate.net This increase in ROS can be a pivotal mechanism in helenalin's cytotoxic effects. mdpi.com For instance, in rhabdomyosarcoma cells, a 5 µM concentration of helenalin for 24 hours led to a significant increase in ROS levels (165.8 ± 2.7% in RD cells and 144.3 ± 1.6% in RH30 cells) compared to controls. mdpi.com The induction of ROS by helenalin can lead to a cascade of events, including mitochondrial dysfunction and, ultimately, cell death. mdpi.comnih.gov

Table 3: Effect of Helenalin on ROS Production in Rhabdomyosarcoma Cells

Cell Line Helenalin Concentration Treatment Duration Increase in ROS (%) Reference
RD5 µM24 hours165.8 ± 2.7 mdpi.com
RH305 µM24 hours144.3 ± 1.6 mdpi.com

The generation of ROS by helenalin can also have a feedback effect on the NF-κB pathway. While ROS can sometimes activate the NF-κB pathway, helenalin's inhibitory action on NF-κB can block the expression of antioxidant proteins that are normally upregulated by NF-κB, thereby exacerbating oxidative stress. nih.gov

Mechanisms of ROS Increase in Cellular Models

Helenalin has been demonstrated to increase the levels of reactive oxygen species (ROS) in a dose-dependent manner in various cellular models, including rhabdomyosarcoma (RMS) cells. nih.govresearchgate.net The functional moieties of helenalin, such as the α-methylene-ɣ-lactone and cyclopentenone groups, are capable of reacting with bio-nucleophiles, particularly the thiol groups of cysteine residues in proteins. nih.govwikipedia.org This interaction can disrupt the antioxidant enzyme system within the cells, leading to an imbalance in the redox state and a subsequent increase in intracellular ROS levels. nih.gov This oxidative stress is considered a pivotal mechanism of action for helenalin's cell-killing activity. nih.govdntb.gov.uaresearchgate.net Studies have shown that the use of a ROS scavenger, N-acetylcysteine (NAC), can antagonize the ROS generation induced by helenalin, thereby reducing the elevated ROS levels. nih.govresearchgate.net

In human prostate cancer cells, helenalin has also been found to facilitate ROS-mediated apoptosis. researchgate.net This effect is linked to the targeting of thioredoxin reductase-1 (TrxR1), a key enzyme in the thioredoxin system that plays a crucial role in maintaining cellular redox balance. researchgate.net By inhibiting TrxR1, helenalin disrupts this antioxidant defense system, leading to an accumulation of ROS. researchgate.net

However, in some contexts, such as in a study on Leishmania (L.) infantum promastigotes, helenalin acetate (B1210297) did not cause a detectable alteration in ROS content, suggesting that its mechanism of action can be cell-type specific. semanticscholar.org

Interaction with Cellular Antioxidant Systems (e.g., Glutathione (B108866), Nrf2 pathway)

Helenalin's interaction with cellular antioxidant systems is a key aspect of its mechanism of action. It directly interacts with glutathione (GSH), a major cellular antioxidant. wikipedia.orgtandfonline.com The α,β-unsaturated carbonyl groups in helenalin's structure can react with the thiol group of GSH through Michael addition. wikipedia.org This reaction leads to a rapid depletion of hepatic glutathione levels, as observed in mice administered with helenalin. tandfonline.commdpi.com The toxicity of helenalin is strongly dependent on these glutathione levels. tandfonline.com Interestingly, the glutathione adducts of helenalin have been found to be inhibitors of glutathione S-transferase (GST), an enzyme that catalyzes the conjugation of GSH to electrophilic compounds. thieme-connect.com However, free helenalin itself does not inhibit GST. thieme-connect.com The reaction between helenalin and GSH is reversible, which means that a fraction of helenalin molecules will always be available to react with other protein targets. researchgate.net

Helenalin also modulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. nih.govmdpi.comencyclopedia.pub Under normal conditions, Nrf2 is kept at low levels by its repressor, Keap1. mdpi.com However, in the presence of inducers like helenalin, Nrf2 is activated and translocates to the nucleus, where it promotes the expression of antioxidant genes. mdpi.commdpi.com Helenalin has been shown to activate the Nrf2 signaling pathway, which can contribute to the attenuation of cellular apoptosis in some contexts. nih.govnih.gov This activation leads to an increase in the activity of antioxidant enzymes and helps to alleviate oxidative stress and lipid peroxidation. mdpi.comencyclopedia.pub

Mitochondrial Dysfunction and Apoptosis Induction

Helenalin is a potent inducer of mitochondrial dysfunction and apoptosis in various cancer cell lines.

A key event in helenalin-induced apoptosis is the decrease in mitochondrial membrane potential (MMP or ΔΨm). nih.govresearchgate.netjbuon.com This has been observed in doxorubicin-resistant acute myeloid leukemia HL-60 cells, where helenalin caused a dose- and time-dependent reduction in MMP. jbuon.com Similarly, in rhabdomyosarcoma cells, helenalin treatment led to a decrease in MMP. nih.govox.ac.uk The dissipation of MMP is a critical step that often precedes the release of pro-apoptotic factors from the mitochondria. chemfaces.com In Leishmania (L.) infantum promastigotes, helenalin acetate also significantly reduced the mitochondrial membrane potential. semanticscholar.org

Helenalin triggers the activation of the caspase cascade, a hallmark of apoptosis. Specifically, it leads to the cleavage and activation of the initiator caspase-9 and the executioner caspase-3. nih.govresearchgate.net The activation of caspase-9 is indicative of the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.comhebmu.edu.cn Once activated, caspase-9 cleaves and activates caspase-3, which in turn cleaves various cellular substrates, leading to the morphological and biochemical changes associated with apoptosis. hebmu.edu.cn Studies have shown that helenalin induces the cleavage of both caspase-3 and caspase-9 in a dose- and time-dependent manner in various cancer cell lines. nih.govresearchgate.net

Helenalin modulates the expression of key apoptosis-regulating proteins belonging to the Bcl-2 family. It has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. jbuon.commdpi.com This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, favoring the induction of apoptosis. jbuon.commdpi.com In doxorubicin-resistant HL-60 cells, helenalin treatment resulted in an upregulation of Bax and downregulation of Bcl-2. jbuon.com This modulation of Bcl-2 family proteins is a crucial step in helenalin-induced mitochondrial-mediated apoptosis. jbuon.com However, some studies suggest that helenalin can bypass Bcl-2-mediated resistance to cell death. mdpi.comglobalauthorid.com

The culmination of the pro-apoptotic signals initiated by helenalin is the permeabilization of the mitochondrial outer membrane (MOMP). nih.govresearchgate.net This event is considered a point of no return in the apoptotic process. mdpi.comresearchgate.net MOMP leads to the release of intermembrane space proteins, such as cytochrome c, into the cytosol. hebmu.edu.cnmdpi.com The released cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and initiates the caspase cascade. hebmu.edu.cn Helenalin has been shown to induce the release of cytochrome c from the mitochondria, confirming the occurrence of MOMP. chemfaces.com This release was found to precede caspase activation, indicating it is an upstream event in the apoptotic pathway triggered by helenalin. chemfaces.com

Table 1: Effects of Helenalin on Molecular Markers of Apoptosis

Cell LineEffect on ROSEffect on MMP (ΔΨm)Effect on CaspasesEffect on Bax/Bcl-2 RatioReference
Rhabdomyosarcoma (RD, RH30)IncreaseDecreaseCleavage of Caspase 3 & 9- nih.gov
Doxorubicin-resistant Leukemia (HL-60)-Decrease-Increase (Upregulation of Bax, Downregulation of Bcl-2) jbuon.com
Human Prostate Cancer (DU145, PC-3)Increase--Increase (Upregulation of Bax, Downregulation of Bcl-2) researchgate.net
Human Ovarian Cancer (A2780)--Cleavage of Caspase 3 & 9- researchgate.net
Leishmania (L.) infantumNo significant changeDecrease-- semanticscholar.org

Inhibition of Human Telomerase Reverse Transcriptase (hTERT) Gene Expression and Telomerase Activity

Helenalin has been identified as a potent inhibitor of human telomerase, the ribonucleoprotein complex responsible for maintaining telomere length, which is a critical factor in the immortalization of cancer cells. wikipedia.orgwikiversity.org Its inhibitory action is multifaceted, involving direct interaction with the enzyme complex and downregulation of the catalytic subunit's gene expression.

The chemical structure of helenalin, a sesquiterpene lactone, features two reactive moieties: an α-methylene-γ-butyrolactone and a cyclopentenone group. wikipedia.orgnih.gov These groups are susceptible to Michael-type addition reactions with nucleophiles, particularly the thiol groups of cysteine residues within proteins. wikipedia.orgmdpi.com Research has demonstrated that helenalin covalently binds to and inhibits human telomerase through this mechanism. wikipedia.orgwikiversity.orgnih.gov Both of its reactive groups can interact with the thiol group of a cysteine residue in the telomerase complex. wikipedia.orgwikiversity.org Computational simulations have provided evidence that the alkylation of cysteine-445 (CYS445) in the telomerase reverse transcriptase (hTERT) subunit is a key event in the inhibition of telomerase activity. mdpi.comnih.gov This reaction is a reversible Michael-type addition. nih.gov

Telomerase is a complex enzyme composed of a catalytic protein subunit, hTERT, and an RNA component (hTR) that serves as a template. msu.ru The interaction of helenalin with cysteine residues disrupts the biological function of the telomerase ribonucleoprotein complex. wikipedia.orgnih.gov By alkylating CYS445, helenalin can interfere with the recognition of telomere DNA at the enzyme's active site, thereby inhibiting its function. nih.gov Quantum mechanical/molecular mechanical (QM/MM) simulations have shown that during this interaction, a hydrogen bond also forms between helenalin and the side chain of lysine-416 (LYS416) of telomerase, a residue important for DNA recognition. nih.gov This interference with the telomerase complex ultimately leads to the inhibition of its activity. wikiversity.orgnih.gov

The inhibition of telomerase is a key mechanism through which helenalin exerts control over cellular proliferation, particularly in cancer cells where telomerase is often overexpressed. nih.govwaocp.orgresearchgate.net By inhibiting telomerase, helenalin contributes to the shortening of telomeres with each cell division, which can lead to growth arrest, senescence, and apoptosis. nih.govresearchgate.net

Studies on the T47D breast cancer cell line have shown that helenalin significantly decreases the expression of the hTERT gene in a time- and dose-dependent manner. researchgate.netnih.gov This downregulation of hTERT mRNA is a crucial factor in the cytotoxic effects of helenalin. waocp.orgresearchgate.net For instance, treating T47D cells with helenalin resulted in a notable reduction in hTERT gene expression after 24, 48, and 72 hours. nih.govresearchgate.net

Table 1: Effect of Helenalin on hTERT Gene Expression in T47D Breast Cancer Cells

Treatment Group Concentration (µM) Incubation Time (hours) Relative hTERT mRNA Expression (Fold Change vs. Control) Reference
Control 0 24 1.00 researchgate.net
Helenalin 1.0 24 Decreased researchgate.net
Helenalin 5.0 24 Significantly Decreased researchgate.net
Control 0 48 1.00 researchgate.net
Helenalin 1.0 48 Decreased researchgate.net
Helenalin 5.0 48 Significantly Decreased researchgate.net
Control 0 72 1.00 researchgate.net
Helenalin 1.0 72 Decreased researchgate.net
Helenalin 5.0 72 Significantly Decreased researchgate.net

Modulation of PI3K/AKT/m-TOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, migration, and invasion that is often deregulated in cancer. jbuon.comfrontiersin.org Helenalin has been shown to modulate this pathway, contributing to its anti-cancer effects. jbuon.comresearchgate.net

Research has demonstrated that helenalin can inhibit the PI3K/AKT/mTOR signaling pathway. jbuon.comfrontiersin.org In doxorubicin-resistant acute myeloid leukemia (HL-60) cells, helenalin was found to inhibit the phosphorylation of PI3K, AKT, and mTOR proteins in a concentration-dependent manner. jbuon.com The full functionality of AKT, a key mediator in this pathway, requires phosphorylation at specific serine and threonine sites, which in turn activates mTOR. nih.gov By blocking the phosphorylation of these key proteins, helenalin effectively disrupts this pro-survival signaling cascade. jbuon.com

Table 2: Effect of Helenalin on PI3K/AKT/mTOR Pathway Proteins in HL-60 Cells

Protein Helenalin Concentration Effect Reference
Phospho-PI3K Increasing concentrations Inhibition of phosphorylation jbuon.com
Phospho-AKT Increasing concentrations Inhibition of phosphorylation jbuon.com
Phospho-mTOR Increasing concentrations Inhibition of phosphorylation jbuon.com

The PI3K/AKT/mTOR pathway plays a significant role in promoting cell migration and invasion, which are essential for cancer metastasis. jbuon.com By inhibiting this pathway, helenalin can suppress these processes. jbuon.com In studies using doxorubicin-resistant HL-60 cells, helenalin was shown to considerably inhibit both cell migration and invasion in a dose-dependent manner. jbuon.com Similarly, in rhabdomyosarcoma (RMS) cells, helenalin treatment significantly reduced wound closure rates in an in vitro wound healing assay, indicating an inhibition of cell migration. mdpi.com For example, at a concentration of 5 µM, helenalin significantly impaired the migration of both RD and RH30 RMS cell lines. mdpi.com

Table 3: Compounds Mentioned in the Article

Endoplasmic Reticulum Stress Induction

Helenalin has been observed to trigger endoplasmic reticulum (ER) stress, a condition of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen. In human renal carcinoma Caki cells, helenalin markedly induced the expression of genes associated with ER stress, including activating transcription factor-4 (ATF4) and the CCAAT enhancer-binding protein-homologous protein (CHOP). nih.govebi.ac.ukresearchgate.net However, the functional consequence of this induction appears to be cell-type dependent. For instance, in both Caki and human colon carcinoma HCT116 cells, the downregulation of ATF4 or CHOP through siRNA did not affect helenalin-induced apoptosis, suggesting that in these specific cell lines, ER stress is not the primary driver of apoptosis. nih.govebi.ac.uk

Conversely, in rhabdomyosarcoma (RMS) cells, helenalin-induced ER stress is considered a significant contributor to its cytotoxic effects. nih.gov Treatment with helenalin leads to the release of calcium (Ca²⁺) from the ER and an increase in ER stress-related proteins like Binding-Immunoglobulin Protein (BiP) and Protein Disulfide Isomerase (PDI). nih.gov The use of the chemical chaperone TUDCA (tauroursodeoxycholic acid) was shown to antagonize helenalin's effects, restoring calcium levels and reducing the expression of these ER stress markers. nih.gov This suggests that in RMS cells, ER stress is a key pathway through which helenalin exerts its anti-tumor activity. nih.gov

Interaction with Other Molecular Targets

Helenalin has been identified as an inhibitor of Thioredoxin Reductase-1 (TrxR1), a key enzyme in maintaining cellular redox balance. mdpi.comnih.govresearchgate.net In human prostate cancer cells (DU145 and PC-3), helenalin treatment significantly lowered the expression of TrxR1 at both the mRNA and protein levels. nih.govresearchgate.netresearchgate.net The inhibition of TrxR1 by helenalin disrupts the cell's antioxidant defense system, leading to a marked increase in intracellular reactive oxygen species (ROS). nih.govresearchgate.net This accumulation of ROS subsequently facilitates apoptosis and induces cell cycle arrest at the G0/G1 phase. nih.govresearchgate.net

Further studies have shown that the effects of helenalin are directly linked to its action on TrxR1. Overexpression of TrxR1 in prostate cancer cells was found to decrease the rate of apoptosis and shorten the G0/G1 phase arrest, but these effects were ameliorated by co-treatment with helenalin. nih.govresearchgate.net These findings underscore that helenalin's ability to induce apoptosis and cell cycle arrest is mediated, at least in part, by its targeting and suppression of TrxR1. nih.govresearchgate.net

Helenalin demonstrates inhibitory activity against several human cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics. wikipedia.orgresearchgate.netnih.gov The primary mechanism of inhibition involves the reaction of helenalin's reactive groups with thiol (sulfhydryl) groups on the enzymes. wikipedia.org In humans, the main hepatic enzymes responsible for helenalin metabolism are CYP3A4 and CYP3A5, with CYP2B6 also playing a role. researchgate.netnih.gov

Helenalin acts as a direct inhibitor of CYP3A4 and CYP3A5. researchgate.netnih.gov Furthermore, it functions as a mechanism-based inhibitor of the extrahepatic enzyme CYP2A13, which is the most efficient CYP enzyme in oxidizing helenalin. researchgate.netnih.gov Mechanism-based inhibition implies that helenalin is converted by the enzyme into a reactive metabolite that then irreversibly inactivates the enzyme.

Table 1: Inhibitory Activity of Helenalin on Human Cytochrome P450 Enzymes

EnzymeInhibition TypeIC₅₀ (µM)Kᵢ (µM)kᵢₙₐ꜀ₜ (ln(%)/min)
CYP3A4Direct18.7N/AN/A
CYP3A5Direct62.6N/AN/A
CYP2A13Mechanism-Based1.16.70.58

Helenalin is an inhibitor of 5-lipoxygenase (5-LO), an enzyme central to the biosynthesis of leukotrienes, which are potent inflammatory mediators. wikipedia.orgnih.govd-nb.info In human granulocytes, helenalin was shown to inhibit 5-LO in a concentration- and time-dependent manner. uni.lunih.gov The inhibitory concentration (IC₅₀) was determined to be 9 µM after a 60-minute preincubation period. nih.gov This inhibition of 5-LO is a key component of helenalin's anti-inflammatory mechanism, as it curtails the production of pro-inflammatory leukotrienes at an early stage of their synthesis pathway. uni.lunih.gov

In addition to its effect on 5-LO, helenalin directly targets and inhibits leukotriene C4 (LTC4) synthase, the terminal enzyme responsible for the synthesis of LTC4, a potent cysteinyl leukotriene. wikipedia.orgnih.govd-nb.info This inhibition has been observed in both human platelets and granulocytes. uni.lunih.gov The interaction is irreversible and dependent on both concentration and time. uni.lunih.gov In human platelets, helenalin exhibits an IC₅₀ of 12 µM for LTC4 synthase after a 60-minute preincubation. nih.gov The mechanism of inhibition involves the reaction of helenalin's cyclopentenone ring with a thiol group on the synthase enzyme. wikipedia.org

Table 2: Inhibitory Activity of Helenalin on Enzymes in the Leukotriene Pathway

EnzymeCell TypeIC₅₀ (µM)Preincubation Time
5-LipoxygenaseHuman Granulocytes960 min
Leukotriene C4 SynthaseHuman Platelets1260 min

A derivative of helenalin, helenalin acetate, has been identified as a potent, direct inhibitor of the transcription factor CCAAT Box/Enhancer-binding Protein β (C/EBPβ). nih.govresearchgate.netmedchemexpress.com The inhibitory mechanism involves helenalin acetate binding to the N-terminal region of C/EBPβ. nih.govresearchgate.net This binding physically disrupts the crucial interaction between C/EBPβ and its transcriptional co-activator, p300, thereby preventing the activation of C/EBPβ target genes. nih.govresearchgate.netmedchemexpress.com

Notably, the inhibition is highly specific to a particular isoform of C/EBPβ. It selectively inhibits the full-length liver-enriched activating protein (LAP) isoform but does not affect the slightly shorter LAP isoform. nih.govresearchgate.net This selectivity is attributed to the direct binding of helenalin acetate to the LAP isoform, making it a valuable tool for distinguishing the specific functions of these different C/EBPβ isoforms. nih.govresearchgate.net Research has shown that helenalin acetate is a significantly more potent inhibitor of C/EBPβ than of NF-κB. nih.gov

TBK1 Kinase Activity in Toll-like Receptor (TLR) Signaling Pathways

Helenalin has been identified as a significant modulator of Toll-like receptor (TLR) signaling, primarily through its targeted suppression of the TRIF-dependent pathway. researchgate.net A key molecular target within this pathway is the TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) that plays a crucial role in the innate immune response. researchgate.netplos.org

Research indicates that helenalin directly inhibits the kinase activity of TBK1. researchgate.netdntb.gov.uanih.gov This inhibitory action is critical because TBK1 is a central kinase that phosphorylates and activates interferon regulatory factor 3 (IRF3), a transcription factor essential for the expression of type I interferons and other immune-response genes like IP-10 (CXCL10). researchgate.netdntb.gov.ua

In experimental settings using RAW264.7 macrophage cells, helenalin was shown to attenuate the activation of IRF3 that was induced by upstream signaling components, including TRIF and TBK1 itself. researchgate.netplos.org Furthermore, helenalin effectively inhibited the activation of the transcription factor NF-κB. researchgate.netplos.org This dual inhibition of both IRF3 and NF-κB activation, induced by various TLR agonists, leads to the reduced expression of their downstream target genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and IP-10. researchgate.netdntb.gov.ua

The mechanism suggests that the anti-inflammatory properties of helenalin are, in large part, mediated through the direct targeting and inhibition of TBK1 kinase activity. researchgate.netnih.gov This action effectively disrupts the TRIF-dependent signaling cascade, which is essential for the innate immune response to pathogens. semanticscholar.org

Experimental Model & MethodKey FindingsReference
Cell Line: RAW264.7 macrophage cells. Methods: Luciferase assays for NF-κB, IFNβ PRDIII-I, and IP-10 promoter activity. Western blotting for protein expression and phosphorylation (IRF3). ELISA for IP-10 levels. In vitro MBP assay kit for TBK1 kinase activity.Helenalin inhibited the activation of transcription factors NF-κB and IRF3. It also suppressed the expression of target genes COX-2, iNOS, and IP-10. Crucially, helenalin directly inhibited TBK1 kinase activity in vitro. researchgate.netdntb.gov.uanih.gov
Stimulation: Ligand-independent activation induced by overexpression of MyD88, IKKβ, p65, TRIF, TBK1, or IRF3.Helenalin attenuated NF-κB activation induced by MyD88, IKKβ, and p65. It also attenuated IRF3 activation induced by TRIF, TBK1, or IRF3. researchgate.netplos.org

Modulation of AMP-activated Protein Kinase (AMPK) Pathway

Currently, there is no direct scientific evidence from available research to indicate that helenalin modulates the AMP-activated Protein Kinase (AMPK) pathway. Studies have investigated various signaling pathways affected by helenalin, such as the NF-κB and PI3K/Akt pathways. researchgate.net While some research has noted that other, structurally similar compounds may influence the AMPK pathway or that helenalin affects downstream processes also regulated by AMPK, a direct mechanistic link showing helenalin-induced activation or inhibition of AMPK has not been established. researchgate.netplos.org Therefore, this section cannot be completed with scientifically accurate and validated findings at this time.

Preclinical in Vitro and in Vivo Research Studies

In vitro Cellular Model Investigations

The antitumor properties of the helenalin (B1673037) derivative, designated as "Sample A," have been the subject of numerous preclinical investigations utilizing a variety of cancer cell lines. These in vitro studies have provided crucial insights into the compound's cytotoxic and anti-proliferative mechanisms across different cancer histotypes.

In vitro studies have demonstrated the cytotoxic effects of Sample A on rhabdomyosarcoma (RMS) cell lines, including the embryonal RMS (eRMS) line RD and the alveolar RMS (aRMS) line RH30. The antiproliferative activity was found to be both time- and dose-dependent. nih.govnih.gov

The half-maximal inhibitory concentration (IC50) values for Sample A in these cell lines have been determined after 24 and 72 hours of treatment. For RD cells, the IC50 was 5.26 µM at 24 hours and 3.47 µM at 72 hours. In RH30 cells, the IC50 values were 4.08 µM at 24 hours and 4.55 µM at 72 hours. mdpi.com

Mechanistic studies have revealed that the primary mode of action of Sample A in RMS cells is the induction of oxidative stress. nih.govnih.gov This is characterized by an increase in reactive oxygen species (ROS) levels, a decrease in mitochondrial membrane potential, and the triggering of endoplasmic reticulum stress. nih.gov Furthermore, Sample A was observed to deactivate the NF-κB pathway, a key regulator of inflammation and cell survival. nih.gov Investigations into the mode of cell death indicated that Sample A tends to induce late-stage apoptosis and/or necrosis in both RD and RH30 cells. nih.gov Additionally, the compound has been shown to suppress the metastatic potential of RMS cells in vitro by inhibiting cell migration. researchgate.netpreprints.org

Table 1: IC50 Values of Sample A in Rhabdomyosarcoma Cell Lines

Cell Line Time Point IC50 (µM)
RD 24h 5.26
RD 72h 3.47
RH30 24h 4.08
RH30 72h 4.55

The anti-neoplastic activity of Sample A has been evaluated in leukemia cell lines, with a particular focus on doxorubicin-resistant HL60 cells. Research has shown that Sample A significantly inhibits the growth of these resistant cells, exhibiting an IC50 of 23.5 µM. nih.govnih.gov

The primary mechanism of action in these cells is the induction of mitochondrial-mediated apoptosis. nih.govjbuon.com This is associated with an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. jbuon.com Furthermore, Sample A was found to cause a loss of mitochondrial membrane potential. nih.gov Beyond inducing apoptosis, the compound also demonstrated the ability to inhibit the migration and invasion of doxorubicin-resistant HL60 cells, suggesting a potential to reduce metastasis. This inhibition is mediated through the downregulation of the PI3-kinase/AKT/m-TOR signaling pathway. nih.govjbuon.com In non-resistant HL60 cells, Sample A was shown to induce differentiation, predominantly towards a granulocytic lineage, a process that appears to involve the PKC, ERK, and NF-κB pathways. nih.gov

Table 2: IC50 Value of Sample A in Doxorubicin-Resistant Leukemia Cells

Cell Line IC50 (µM)
Doxorubicin-resistant HL60 23.5

In studies involving the T47D breast carcinoma cell line, Sample A demonstrated a time- and dose-dependent inhibitory effect on cell proliferation. nih.govwaocp.org The IC50 values were determined to be 4.69 µM, 3.67 µM, and 2.23 µM after 24, 48, and 72 hours of treatment, respectively. nih.gov

A key mechanism underlying the cytotoxic potential of Sample A in T47D cells is the inhibition of the expression of the human telomerase reverse transcriptase (hTERT) gene. nih.govwaocp.org Telomerase is an enzyme that is overexpressed in the majority of cancer cells and plays a crucial role in maintaining telomere length, thereby enabling replicative immortality. By downregulating hTERT expression, Sample A can impede this process. The inhibitory effect on hTERT gene expression was also observed to be time- and dose-dependent. nih.govresearchgate.net

Table 3: IC50 Values of Sample A in T47D Breast Carcinoma Cells

Time Point IC50 (µM)
24h 4.69
48h 3.67
72h 2.23

While specific IC50 values for Sample A in renal carcinoma cell lines such as A-498 and Caki-1 are not yet extensively documented in the available literature, preliminary studies indicate that the compound does possess anti-neoplastic properties against this cancer type. It has been reported that Sample A can induce apoptosis in renal carcinoma cells, leading to a reduction in cell viability. Further research is required to quantify the cytotoxic potency and elucidate the precise molecular mechanisms in specific renal carcinoma cell lines.

The cytotoxic activity of Sample A has been observed in glioma cell lines. However, detailed studies providing specific IC50 values for cell lines such as U87 and A172 are limited. The available research suggests that Sample A is cytotoxic to glioma cells, but further investigations are necessary to determine the precise concentrations required for significant anti-proliferative effects and to understand the underlying molecular pathways involved in this cytotoxicity.

Anti-neoplastic Activities in Cancer Cell Lines

Liver Cancer Cells

While direct and extensive in vitro studies focusing solely on helenalin's effects on liver cancer cell lines such as HepG2 are not abundantly detailed in the reviewed literature, the broader class of sesquiterpene lactones, to which helenalin belongs, has demonstrated anti-tumor activities. For instance, a related sesquiterpene lactone, isoalantolactone, has been shown to significantly reduce cell invasion and migration in the Hep-G2 liver cancer cell line preprints.org. Another study noted that the natural compound brittanin, also a sesquiterpene lactone, has shown antitumor effects on hepatocellular carcinoma cells preprints.org. These findings suggest a potential area for further specific investigation into helenalin's direct effects on liver cancer cells.

Gastric, Colon, Larynx, Lung, Skin Cancer Cells

Helenalin has demonstrated notable cytotoxic effects against a variety of cancer cell lines in preclinical in vitro studies. Research has shown its potential as an anti-tumor agent across different cancer types, including those of the gastric, colon, larynx, lung, and skin tissues.

Gastric and Colon Cancer Cells: In studies on human gastric adenocarcinoma cell lines, a related sesquiterpene lactone, gaillardin, was found to suppress NF-κB, leading to the downregulation of genes associated with cell invasion and metastasis preprints.org. Helenalin itself has been identified as a potent cytotoxic agent against colon adenocarcinoma cells nih.gov. Further research has explored the synergistic effects of helenalin with other chemotherapeutic agents. For example, in colon cancer cell lines, the NF-κB inhibitor helenalin demonstrated a synergistic interaction with oxaliplatin in both MTT and clonogenic assays, suggesting its potential to enhance the efficacy of existing cancer therapies aacrjournals.org. One study determined the GI50 value of a helenalin derivative on the WiDr human colon tumor cell line to be 2.3 µM mdpi.com.

Larynx Cancer Cells: The cytotoxic activity of helenalin and its derivatives has been evaluated against tissue culture cells from human epidermoid carcinoma of the larynx (H.Ep-2) nih.govsci-hub.box. These studies have indicated that modifications to the helenalin structure can impact its cytotoxicity, with certain derivatives showing significant activity nih.govsci-hub.boxnih.gov. The epoxycyclopentanone moiety in helenalin-related derivatives was found to contribute significantly to its cytotoxic effects nih.gov.

Lung Cancer Cells: Helenalin has been shown to possess cytotoxic properties against lung bronchogenic cancer cells nih.gov. The cytotoxicity of helenalin in a human lung carcinoma cell line has been a subject of study, with some research indicating that flavonoids from Arnica species might decrease its cytotoxic effects thegoodscentscompany.comsemanticscholar.org.

Skin Cancer Cells (Keratinocytes): In vitro studies using HaCaT cells, a human keratinocyte cell line, were conducted to determine the cytotoxic concentrations of helenalin. The findings showed that helenalin decreased cell viability at concentrations of 3.125 μM and higher at 24 hours. At 48 hours, a significant decrease in cell viability was observed at concentrations between 0.78-50 μM, with at least a 50% reduction at concentrations of 3.125 μM and above ijpsonline.com.

Table 1: Cytotoxic Activity of Helenalin and its Derivatives on Various Cancer Cell Lines

Cell Line Cancer Type Compound Metric Value (µM) Source
WiDr Colon Ditriazolyl cumanin derivative GI50 2.3 mdpi.com
HaCaT Skin (Keratinocyte) Helenalin Cytotoxicity Threshold (24h) ≥3.125 ijpsonline.com

Immunomodulatory Effects on Immune Cell Types

Jurkat T Cells

Helenalin exerts significant immunomodulatory and cytotoxic effects on Jurkat T cells, a human T-lymphocyte cell line. Studies have shown that helenalin strongly induces apoptosis in these cells, a process confirmed through flow cytometry and caspase-8 and -3 assays nih.gov. This pro-apoptotic effect is a key aspect of its immunomodulatory potential.

Furthermore, helenalin has been observed to be a potent inhibitor of pro-inflammatory gene expression in Jurkat T cells. It strongly down-regulates a wide range of investigated mRNA levels in a time-dependent manner nih.gov. This includes the inhibition of NF-κB, a crucial transcription factor in the immune response nih.govnih.gov. Helenalin has been shown to selectively alkylate the p65 subunit of NF-κB, thereby inhibiting its activation nih.gov. Research has also indicated that helenalin can cause a dose-dependent cytotoxicity, with significant decreases in cell viability observed at concentrations of 0.75 μM and higher researchgate.net.

Table 2: Effects of Helenalin on Jurkat T Cells

Effect Observation Source
Apoptosis Strong induction nih.gov
Gene Expression Strong down-regulation of various mRNAs nih.gov
NF-κB Inhibition Prevents release of IκB by modifying the NF-κB/IκB complex nih.gov
THP-1 Monocytes

In vitro studies on the human monocytic cell line THP-1 have revealed that helenalin induces cell growth inhibition and cytotoxicity. A dose-dependent cytotoxic effect was observed, with significant decreases in cell viability at concentrations of 0.19 μM and higher researchgate.net. The immunotoxic properties of helenalin on THP-1 cells have been investigated using proteomic and metabolomic approaches. These studies showed strong effects on carbohydrate metabolism and protein folding researchgate.net. Additionally, helenalin has been found to suppress the release of various cytokines in THP-1 cells, including granulocyte-macrophage colony-stimulating factor (GM-CSF), IL-1α, IL-19, and IL-23 researchgate.net.

Peripheral Blood Mononuclear Cells (PBMCs)

Helenalin has demonstrated immunomodulatory effects on human peripheral blood mononuclear cells (PBMCs). It has been shown to significantly reduce mitogen-induced cytokine and iNOS mRNA levels at low micromolar concentrations nih.gov. Similar to its effect on Jurkat T cells, helenalin effectively inhibits pro-inflammatory gene expression in PBMCs nih.gov. A dose-dependent cytotoxicity has also been reported, with a significant decrease in cell viability at concentrations of 0.38 μM and higher researchgate.net.

Table 3: Cytotoxic Threshold of Helenalin on Immune Cell Types

Cell Type Cytotoxicity Threshold (µM) Source
Jurkat T Cells ≥0.75 researchgate.net
THP-1 Monocytes ≥0.19 researchgate.net
Suppression of CD4+ T-cell functions

Helenalin has been identified as a compound that can suppress essential immune functions of activated CD4+ T cells through multiple mechanisms, positioning it as a potential agent for treating unwanted T cell-mediated immune responses nih.gov.

One of the primary mechanisms is the induction of apoptosis in activated CD4+ T cells, which is triggered through the mitochondrial pathway nih.gov. This process is associated with a rapid stabilization and nuclear localization of p53, an increase in the production of reactive oxygen species (ROS), and a subsequent loss of the mitochondrial membrane potential nih.gov.

For the activated CD4+ T cells that survive exposure to helenalin, their proliferation is inhibited through the induction of a G2/M cell cycle arrest nih.gov. This cell cycle arrest is accompanied by the accumulation of cell cycle regulator proteins p21(WAF/CIP1) and p27(KIP1), and a decrease in the abundance of cyclins A and B1 nih.gov.

Furthermore, helenalin impairs the cell surface expression of activation-associated receptors such as CD25, CD27, and CD28, and reduces the production of IL-2 nih.gov. The transcriptional activation of genes for CD25, IL-2, and IFN-gamma is mediated by NFAT transcription factors, and helenalin has been shown to suppress the nuclear translocation of NFATc2 in activated CD4+ T cells nih.govresearchgate.net.

Table 4: Mechanistic Effects of Helenalin on Activated CD4+ T-Cells

Mechanism Key Findings Source
Apoptosis Induction Triggered via mitochondrial pathway; stabilization of p53; increased ROS production. nih.gov
Proliferation Inhibition Induction of G2/M cell cycle arrest; accumulation of p21 and p27; decreased cyclin A and B1. nih.gov
Impaired Cell Function Reduced expression of CD25, CD27, CD28; decreased IL-2 production. nih.gov
Effects on Macrophages and Neutrophils

Helenalin, a sesquiterpene lactone, demonstrates significant anti-inflammatory properties by modulating the function of key immune cells such as macrophages and neutrophils. Its primary mechanism of action involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the immune response. nih.govnih.gov

Research has shown that helenalin directly targets the p65 subunit of NF-κB. nih.gov It selectively alkylates this subunit, which in turn inhibits the DNA binding of NF-κB. researchgate.net This action prevents the transcription of numerous pro-inflammatory genes. Notably, this mechanism is distinct from that of other nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The inhibition of NF-κB activation by helenalin has been observed across various immune cell types in response to different stimuli. nih.gov

In studies using the human monocytic cell line THP-1, which is often used as a model for macrophages, helenalin has been observed to suppress the release of several important cytokines. This includes a reduction in granulocyte-macrophage colony-stimulating factor (GM-CSF), Interleukin-1 alpha (IL-1α), Interleukin-19 (IL-19), Interleukin-23 (IL-23), and Monocyte Chemoattractant Protein-3 (MCP-3). researchgate.net The downregulation of IL-19 is particularly significant as this cytokine is known to promote the release of other pro-inflammatory mediators like IL-6 and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net

While direct studies on neutrophils are less detailed in the provided context, the profound inhibition of NF-κB by helenalin strongly implies a significant impact on their function. NF-κB is crucial for the activation, survival, and execution of the inflammatory functions of neutrophils, which are typically the first responders to sites of inflammation. mdpi.comnih.gov By blocking NF-κB, helenalin likely mitigates the inflammatory cascade driven by these cells.

Table 1: Effects of Helenalin on Macrophage-like Cells (THP-1)

Cytokine/Chemokine Effect of Helenalin Reference
Granulocyte-macrophage colony-stimulating factor (GM-CSF) Decreased release researchgate.net
Interleukin-1 alpha (IL-1α) Decreased release researchgate.net
Interleukin-19 (IL-19) Decreased release researchgate.net
Interleukin-23 (IL-23) Decreased release researchgate.net

Anti-protozoal Activity

Helenalin has demonstrated notable activity against several protozoan parasites responsible for significant human diseases.

Trypanosoma brucei rhodesiense and Trypanosoma cruzi

In vitro studies have established the trypanocidal activity of helenalin. The compound has shown potent effects against Trypanosoma brucei rhodesiense, the parasite that causes the acute form of African trypanosomiasis (sleeping sickness). Research indicates that helenalin exhibits a 50% inhibitory concentration (IC50) of 0.09 µg/mL against this parasite.

Furthermore, helenalin is also active against Trypanosoma cruzi, the causative agent of Chagas disease. Its IC50 value against this parasite has been reported as 1.3 µg/mL. The cytotoxic effects of helenalin were evaluated in parallel using rat myoblast L6 cells, where it showed an IC50 of 0.2 µg/mL, indicating a degree of selectivity for the parasites over the mammalian cells.

Plasmodium falciparum

Helenalin has been investigated for its anti-malarial properties against Plasmodium falciparum, the most virulent species responsible for malaria in humans. Laboratory studies have revealed that helenalin is effective against the K1 strain of P. falciparum, which is known for its resistance to chloroquine. The compound demonstrated an IC50 value of 0.078 µg/mL against this strain.

Anti-bacterial Activity (e.g., Staphylococcus aureus)

The anti-bacterial potential of helenalin has also been a subject of preclinical investigation. Studies have shown that helenalin exhibits inhibitory effects against various bacteria. Its activity is particularly noted against Gram-positive bacteria. For instance, helenalin has demonstrated a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus, a common cause of a wide range of infections. It has also shown activity against Bacillus subtilis with the same MIC value. Its efficacy against Gram-negative bacteria appears to be lower, with a reported MIC of 64 µg/mL against Escherichia coli.

Table 2: In vitro Anti-microbial and Anti-protozoal Activity of Helenalin

Organism Strain Measurement Value (µg/mL)
Trypanosoma brucei rhodesiense - IC50 0.09
Trypanosoma cruzi - IC50 1.3
Plasmodium falciparum K1 IC50 0.078
Staphylococcus aureus - MIC 16
Bacillus subtilis - MIC 16
Escherichia coli - MIC 64

Investigations in Keratinocyte Cells (HaCaT)

The effects of helenalin have been examined in human keratinocyte cells (HaCaT cell line), which are crucial for the process of wound healing and skin inflammation. Research indicates that under inflammatory conditions, low concentrations of helenalin (0.02 µM and 0.2 µM) can promote keratinocyte proliferation. This proliferative effect was associated with increased wound healing activity in cell-based assays.

Specifically, the concentration of 0.02 µM helenalin was found to be more effective than 0.2 µM in enhancing cell proliferation, migration, and wound closure. In addition to its effects on cell migration, helenalin was also found to decrease the production of inflammatory cytokines in these skin cells, particularly under inflammatory-stimulated conditions.

In vivo Preclinical Animal Model Studies (excluding clinical human trials)

In vivo studies using animal models have further substantiated the anti-inflammatory effects of helenalin observed in cell cultures. In a commonly used model of inflammation, the croton oil-induced ear edema in mice, topically applied helenalin demonstrated potent anti-inflammatory activity. It was shown to be more effective than indomethacin, a standard NSAID, in reducing the inflammatory response in this model. The dose at which helenalin caused a 50% reduction in edema (ED50) was found to be 0.12 µmol per ear.

Another model, the carrageenan-induced paw edema in rats, has also been used to evaluate the systemic anti-inflammatory effects of helenalin. When administered orally, helenalin significantly inhibited the development of paw edema.

These animal studies provide evidence that helenalin's mechanism of action, primarily the inhibition of the transcription factor NF-κB, translates into effective anti-inflammatory activity in a living organism.

Table 3: In vivo Anti-inflammatory Activity of Helenalin

Animal Model Administration Route ED50 Reference
Croton oil-induced ear edema in mice Topical 0.12 µmol/ear -

Antitumor Efficacy in Animal Models

While numerous in vitro studies have highlighted the potential of helenalin as an anti-neoplastic agent, further research is required to substantiate these effects in animal models. nih.gov Investigations have demonstrated that helenalin can induce apoptosis in various tumor cells, including rhabdomyosarcoma, ovarian, colon, and breast cancer cell lines. nih.gov The proposed mechanism for its antitumor activity includes the inhibition of the transcription factor NF-κB and the potent, selective inhibition of human telomerase. wikipedia.orgmdpi.com

In studies on human prostate cancer cells, helenalin was shown to facilitate apoptosis and cell cycle arrest by targeting thioredoxin reductase-1. nih.gov Similarly, research on the T47D breast cancer cell line indicated that helenalin has a cytotoxic potential achieved through the inhibition of hTERT gene expression. waocp.org However, a comprehensive evaluation of helenalin's anti-tumor efficacy, stability under physiological conditions, and therapeutic window in tumor-bearing animal models is necessary to bridge the gap between in vitro findings and potential clinical applications. nih.govnih.gov

Anti-inflammatory Effects in Rodents

Helenalin exhibits significant anti-inflammatory properties, which are primarily attributed to its ability to inhibit the transcription factor NF-κB (nuclear factor kappa B). researchgate.net This mechanism distinguishes it from non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The inhibition of NF-κB by helenalin is achieved through direct targeting of the p65 subunit, which prevents the release of I-κB and subsequent downstream signaling. researchgate.netresearchgate.net

This targeted action suppresses the expression of various pro-inflammatory cytokines. researchgate.net In vitro studies using activated CD4+ T-cells have shown that helenalin suppresses essential immune functions and reduces the production of interleukin-2 (IL-2). wikipedia.orgresearchgate.net The anti-inflammatory effect is also linked to the inhibition of other downstream cytokines, including IL-1 and IL-6. researchgate.net The capacity of helenalin to inhibit the DNA-binding of the p65 subunit is considered a key aspect of its anti-inflammatory effects. researchgate.net While the molecular mechanisms have been extensively studied in vitro, these models provide the foundation for understanding its anti-inflammatory activity observed in rodents.

Pharmacokinetic Characterization (e.g., Dermal Absorption in Rats)

Pharmacokinetic studies in rats have been conducted to determine the absorption of helenalin and its derivatives following topical application of Arnica tincture. mdpi.com In one in vivo study, a significant portion of the applied sesquiterpene lactones (STLs), including helenalin, was absorbed into the rat skin. mdpi.com However, despite this local absorption, the systemic exposure appeared to be minimal.

After six hours of dermal application, 84% of the total applied STLs were absorbed into the skin of the rats. mdpi.com Despite this high level of local absorption, the concentrations of helenalin and its related compounds in blood plasma, urine, and feces were below the limit of detection (0.3 ng/mL). mdpi.com This finding suggests that helenalin either accumulates in the skin or undergoes extensive metabolism following dermal absorption, preventing significant entry into systemic circulation. mdpi.com Ex vivo studies using porcine skin have shown that while the majority of STLs are absorbed into the skin, only a small percentage permeates through it over a 48-hour period. d-nb.info

ParameterAnimal ModelFindingSource
Dermal Absorption (into skin)Rat84% of applied Sesquiterpene Lactones (including helenalin) absorbed after 6 hours. mdpi.com
Systemic Concentration (Plasma, Urine, Feces)RatBelow limit of detection (0.3 ng/mL). mdpi.com

Effects on Liver Function and Metabolism (e.g., cholesterol levels, alcohol hepatic injury in rats)

Helenalin has been studied for its effects on liver function, particularly in the context of alcohol-induced injury and its influence on hepatic enzymes and cholesterol metabolism.

Alcohol-Induced Hepatic Injury in Rats

In a rat model of liver fibrosis induced by chronic alcohol administration, helenalin demonstrated a significant protective effect. nih.gov It was found to prevent alcohol-induced hepatic injury and fibrogenesis by attenuating histopathological changes and reducing indicators of hepatic fibrosis such as hyaluronic acid, type III precollagen, and laminin. nih.gov The mechanism behind this hepatoprotective effect involves enhancing ethanol metabolism by increasing the activities of alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov Furthermore, helenalin was shown to alleviate lipid peroxidation, reduce inflammatory mediators like TGF-β1, TNF-α, and IL-6, and inhibit the activation of hepatic stellate cells (HSCs). nih.gov

Parameter Affected by HelenalinEffect in Alcohol-Induced Rat ModelSource
Serum AminotransferaseDecreased nih.gov
Hepatic Fibrosis Indicators (e.g., hyaluronic acid)Inhibited nih.gov
Alcohol & Aldehyde Dehydrogenase ActivitiesEnhanced nih.gov
Inflammatory Mediators (e.g., TGF-β1, TNF-α, IL-6)Reduced nih.gov
Hepatic Stellate Cell (HSC) ActivationInhibited nih.gov

Effects on Cholesterol and Hepatic Enzymes

Studies on the effect of helenalin on cholesterol levels have produced varied results in rodent models. Research in one mouse model indicated that helenalin administration led to reduced levels of cholesterol. wikipedia.org Conversely, another study in BDF1 mice reported that multiple exposures to helenalin increased serum cholesterol levels. nih.gov

Hepatic Enzyme/ComponentAnimal ModelObserved Effect of HelenalinSource
Glutathione (B108866) Peroxidase (GPx)RatIncreased activity researchgate.net
Glutathione Reductase (GR)RatIncreased activity researchgate.net
Catalase (CAT)RatIncreased activity researchgate.net
Superoxide (B77818) Dismutase (SOD)RatLowered activity researchgate.net
Cytochrome P450 ContentRatDecreased researchgate.net
NADPH-cytochrome P450 reductaseRatReduced activity researchgate.net

Structure Activity Relationships Sar and Synthetic Analogues/derivatives

Identification of Key Structural Features for Bioactivity

Helenalin (B1673037) possesses two primary electrophilic centers, known as Michael acceptors, which are capable of forming covalent bonds with biological nucleophiles. nih.govnih.gov The reactivity of these centers, particularly with the sulfhydryl (thiol) groups of cysteine residues in proteins, is considered the main driver of its biological effects, including its well-documented anti-inflammatory and antitumor activities. nih.govwikipedia.orgnih.gov

The α-methylene-γ-butyrolactone group is a recurring structural feature in many biologically active sesquiterpene lactones and is considered a critical pharmacophore. nih.govnih.govresearchgate.net This α,β-unsaturated carbonyl system functions as a potent Michael acceptor, reacting with nucleophiles like the thiol groups of cysteine. wikipedia.orgnih.govresearchgate.net This covalent modification of key proteins, such as the p65 subunit of the transcription factor NF-κB, can disrupt their function and is a primary mechanism behind helenalin's ability to inhibit inflammatory pathways. nih.govacs.orgresearchgate.net

Studies comparing helenalin to its derivatives have consistently demonstrated that the presence of an intact α-methylene-γ-lactone is essential for potent bioactivity. acs.orgnih.gov For instance, derivatives where this group is saturated, such as 11α,13-dihydrohelenalin, show significantly reduced anti-inflammatory potency and inhibitory effects on NF-κB compared to helenalin. nih.gov Research on simplified helenalin analogues has further confirmed the importance of this moiety; analogues containing only the α-methylene-γ-butyrolactone retain low micromolar inhibitory activity against NF-κB, whereas analogues lacking it are inactive. nih.gov

Table 1: Relative Contribution of Michael Acceptors to NF-κB Inhibition
Structural Feature PresentRelative Inhibitory ActivityReference
α-Methylene-γ-butyrolactone and Cyclopentenone (Helenalin)High nih.gov
α-Methylene-γ-butyrolactone onlyModerate to High (low micromolar) nih.gov
Cyclopentenone onlyLow / Modest nih.gov
Neither Michael AcceptorInactive nih.gov

Influence of Other Functional Groups on Potency

The hydroxyl group at the C6 position of helenalin plays a significant role in its biological activity. SAR studies have indicated that this 6-hydroxy group is a requirement for potent anti-inflammatory activity. nih.gov While the presence of hydroxyl groups can decrease a molecule's lipophilicity, their specific placement is crucial for interaction with biological targets. researchgate.net Modification or removal of this group can lead to a substantial decrease in potency, highlighting its importance in the specific binding events that precede the covalent modification by the Michael acceptors.

Helenalin and its related natural analogue, 11α,13-dihydrohelenalin, often occur in plants as esters with various short-chain carboxylic acids. nih.govmdpi.comresearchgate.net These ester modifications significantly influence the compound's activity. Studies have shown that different ester groups attached to the helenalin scaffold can result in varied biological potencies. For example, 6-O-methacryloyl-helenalin and 6-O-(2-methylbutyryl)-helenalin demonstrated stronger activity in inhibiting NF-κB and IL-8 production compared to other derivatives. thieme-connect.comnih.gov In general, derivatives with shorter ester groups are associated with higher toxicity. wikipedia.org

The saturation of the lactone ring, as seen in dihydrohelenalin esters, typically results in reduced activity compared to the corresponding helenalin esters. nih.govthieme-connect.comnih.gov This again underscores the critical role of the α-methylene group for high potency. However, even among dihydrohelenalin esters, the nature of the ester group itself can modulate the residual activity.

Table 2: Comparative Activity of Helenalin Esters and Related Derivatives
CompoundKey Structural FeatureObserved Activity (NF-κB Inhibition)Reference
6-O-Methacryloyl-helenalinHelenalin core + Methacryloyl esterStrong thieme-connect.com, nih.gov
6-O-(2-Methylbutyryl)-helenalinHelenalin core + 2-Methylbutyryl esterStrong thieme-connect.com, nih.gov
11α,13-Dihydrohelenalin derivativesSaturated lactone ring + EsterLower than corresponding helenalin esters nih.gov, thieme-connect.com, nih.gov
2β-Ethoxy-6-O-acetyl-2,3-dihydrohelenalinModified cyclopentenone + Saturated lactoneComparable to 11α,13-dihydrohelenalin derivatives thieme-connect.com, nih.gov

The introduction of an epoxide ring to the helenalin structure is another synthetic modification that has been explored to understand its SAR. The synthesis and cytotoxic evaluation of epoxides of helenalin and related derivatives have shown that the presence of an epoxycyclopentanone moiety—either in the α or β configuration—can significantly contribute to the compound's cytotoxicity. nih.gov For example, epoxidation of the cyclopentenone ring in helenalin derivatives was found to enhance cytotoxic activity against human epidermoid carcinoma of the larynx (H.Ep-2) cells. nih.gov This suggests that the epoxide group, itself a reactive electrophilic moiety, can either participate directly in alkylating biological macromolecules or alter the reactivity of the other functional groups in the molecule.

Synthesis and Biological Evaluation of Helenalin Analogues and Derivatives

Oxygenated and Oxy-nitrogenated Derivatives

The introduction of additional oxygen-containing functional groups into the helenalin scaffold has been explored to modulate its biological activity. Epoxides, a class of oxygenated derivatives, have been synthesized and evaluated primarily for their cytotoxic effects. For instance, the treatment of helenalin with alkaline hydrogen peroxide can yield mono- and diepoxy derivatives. scbt.com An alternative synthetic route involves the protection of the α-methylene-γ-lactone moiety as a dimethylamine (B145610) adduct, followed by epoxidation and subsequent removal of the protecting group. scbt.com

Studies on the cytotoxicity of these epoxides have shown that the presence of an epoxycyclopentanone moiety, whether in the alpha or beta configuration, contributes significantly to their activity against human epidermoid carcinoma of the larynx (H.Ep-2) cells. scbt.com This cytotoxic effect appears to be independent of the presence of an α-epoxy-γ-lactone moiety. scbt.com While the primary focus of these studies has been on cytotoxicity, research on the related sesquiterpene lactone, tenulin, has shown that its 2,3-epoxy derivatives are marginally active as anti-inflammatory agents, suggesting that epoxidation may not be a favorable modification for enhancing this specific activity. nih.gov

The synthesis of oxy-nitrogenated derivatives of sesquiterpene lactones has also been investigated, with functionalities such as 1,2,3-triazoles being introduced. While a ditriazolyl derivative of the related sesquiterpene lactone cumanin demonstrated increased cytotoxic activity and selectivity for certain tumor cell lines, specific examples of oxy-nitrogenated derivatives of helenalin itself are less documented in the context of their biological evaluation. mdpi.com

Silylated Derivatives

To investigate the impact of lipophilicity on biological activity, silylated derivatives of helenalin have been synthesized. The introduction of silyl (B83357) ether groups can increase the compound's ability to cross cell membranes. The synthesis of these derivatives can be achieved by reacting helenalin with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSiCl), in the presence of a base like imidazole. mdpi.com

Biological evaluation of these silylated derivatives has revealed potent cytotoxic activity. Two such derivatives were found to be highly active against a panel of human tumor cell lines, including those from the lung, breast, cervix, and colon, with GI50 (50% growth inhibition) values ranging from 0.15 to 0.59 μM. mdpi.com This suggests that increasing the lipophilicity of helenalin through silylation can significantly enhance its cytotoxic potential.

Table 1: Cytotoxic Activity of Silylated Helenalin Derivatives

Compound Cell Line GI50 (μM)
Silylated Helenalin Derivative 1 A549 (Lung) 0.15
HBL-100 (Breast) 0.25
HeLa (Cervix) 0.18
SW1573 (Lung) 0.21
T-47D (Breast) 0.33
WiDr (Colon) 0.28
Silylated Helenalin Derivative 2 A549 (Lung) 0.22
HBL-100 (Breast) 0.31
HeLa (Cervix) 0.25
SW1573 (Lung) 0.29
T-47D (Breast) 0.59
WiDr (Colon) 0.47

This table is generated based on data from a study on the cytotoxic activity of sesquiterpene lactone derivatives. mdpi.com

Amine Adducts

The reactive α-methylene-γ-lactone moiety of helenalin readily undergoes Michael addition with amines to form amine adducts. The synthesis of these adducts has been reported, and their primary biological evaluation has focused on their cytotoxic properties. nih.govacs.org For instance, a series of helenalin amine adducts were synthesized and tested for their activity against human carcinoma of the larynx. nih.gov

Interestingly, the formation of amine adducts has also been utilized as a synthetic strategy. The temporary protection of the α-methylene-γ-lactone as a dimethylamine adduct allows for chemical modifications at other positions of the molecule, such as epoxidation of the cyclopentenone ring. nih.gov This approach highlights the utility of amine adducts as intermediates in the synthesis of other helenalin derivatives. While the cytotoxic effects of these adducts are documented, their potential as anti-inflammatory agents remains an area for further investigation.

Simplified Analogues Mimicking Michael Acceptors

Helenalin possesses two key electrophilic centers, known as Michael acceptors: an α-methylene-γ-butyrolactone and a cyclopentenone ring. nih.gov To understand the individual contributions of these moieties to the biological activity of helenalin, simplified analogues have been designed and synthesized. These analogues contain various combinations of these Michael acceptors, allowing for a systematic evaluation of their role in inhibiting the transcription factor NF-κB, a key mediator of inflammation. nih.gov

Studies on these simplified analogues have demonstrated that the α-methylene-γ-butyrolactone moiety is the more significant contributor to the NF-κB inhibitory activity. nih.gov Analogues containing only the α-methylene-γ-butyrolactone retain low micromolar inhibitory activity, whereas those containing only the cyclopentenone show very modest activity. nih.gov Analogues lacking both Michael acceptors are inactive. nih.gov This indicates that while the cyclopentenone may play a supporting role, the α-methylene-γ-butyrolactone is crucial for the potent biological effects of helenalin and its simplified mimics. nih.gov

Table 2: NF-κB Inhibitory Activity of Simplified Helenalin Analogues

Analogue Type Michael Acceptor(s) Present NF-κB Inhibition at 5 µM
Helenalin α-methylene-γ-butyrolactone & cyclopentenone High (86% inhibition)
Simplified Analogue (both) α-methylene-γ-butyrolactone & cyclopentenone High
Simplified Analogue (lactone only) α-methylene-γ-butyrolactone Moderate to High
Simplified Analogue (enone only) cyclopentenone Modest
Simplified Analogue (neither) None Inactive

This table summarizes the general findings on the contribution of Michael acceptors to the NF-κB inhibitory activity of simplified helenalin analogues. nih.gov

Structure-Activity Correlation Studies for Specific Activities

Anti-inflammatory Activity

The anti-inflammatory activity of helenalin and its derivatives is closely tied to specific structural features that allow for interaction with biological targets. The primary mechanism of action for helenalin's anti-inflammatory effect is the inhibition of the transcription factor NF-κB. nih.govresearchgate.netnih.gov This inhibition is achieved through the covalent modification of the p65 subunit of NF-κB, which prevents it from binding to DNA and initiating the transcription of pro-inflammatory genes. researchgate.netnih.gov

Key structural elements responsible for this activity include:

The α-methylene-γ-lactone moiety: This is a critical feature for anti-inflammatory activity. nih.govresearchgate.net The exocyclic double bond acts as a Michael acceptor, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins like the p65 subunit of NF-κB. nih.gov Derivatives where this double bond is reduced, such as 11α,13-dihydrohelenalin, show significantly diminished anti-inflammatory and NF-κB inhibitory activity. nih.gov

The β-unsubstituted cyclopentenone ring: This second Michael acceptor also contributes to the anti-inflammatory activity, although to a lesser extent than the α-methylene-γ-lactone. nih.govnih.gov The presence of both electrophilic centers in helenalin makes it a bifunctional alkylating agent, which is thought to contribute to its high potency. researchgate.net

The 6-hydroxy group: This hydroxyl group has been shown to be important for the potency of helenalin's anti-inflammatory activity. nih.gov Esterification of this group can modulate the activity, with different ester derivatives exhibiting varying levels of anti-inflammatory effects.

Cytotoxic Activity and Selectivity

The cytotoxicity of helenalin and its derivatives is a key area of investigation. The molecule's reactive sites are considered crucial for its biological activity, and modifications can significantly alter its potency and selectivity against cancer cells. nih.govnih.gov

Studies on helenanolide-type sesquiterpene lactones have revealed important SAR insights. For instance, within a series of helenalin esters, the acetate (B1210297) and isobutyrate derivatives were found to be more toxic than helenalin itself against an Ehrlich ascites tumor cell line. nih.gov However, esters with larger acyl groups, such as tiglate and isovalerate, exhibited decreased toxicity compared to the parent compound. nih.gov This suggests that the size and lipophilicity of the ester side chain play a complex role in modulating cytotoxicity. nih.gov In contrast, for 11α,13-dihydrohelenalin esters, cytotoxicity was directly related to the size and lipophilicity of the ester group, with the parent dihydrohelenalin being the least toxic. nih.gov

The synthesis of oxygenated and oxy-nitrogenated derivatives has also yielded compounds with enhanced activity. Silylated derivatives of helenalin, for example, were found to be the most active compounds against a panel of six human tumor cell lines (A549, HBL-100, HeLa, SW1573, T-47D, and WiDr), with GI50 values ranging from 0.15 to 0.59 μM. mdpi.com In general, oxygenated derivatives proved to be more active than the natural parent compounds. mdpi.com The introduction of an epoxy group into the cyclopentanone (B42830) ring also significantly contributes to cytotoxicity, independent of whether the α-methylene-γ-lactone moiety is present. nih.gov

Table 1: Cytotoxic Activity of Helenalin and its Derivatives
CompoundCell LineGI₅₀ (µM)Reference
HelenalinEhrlich ascites (EN2)0.49 nih.gov
Helenalin acetateEhrlich ascites (EN2)0.13 nih.gov
Helenalin isobutyrateEhrlich ascites (EN2)0.15 nih.gov
Helenalin tiglateEhrlich ascites (EN2)1.1 nih.gov
Helenalin isovalerateEhrlich ascites (EN2)0.81 nih.gov
11α,13-DihydrohelenalinEhrlich ascites (EN2)12.0 nih.gov
Helenalin Silylated Derivative 13A549 (Lung)0.22 ± 0.05 mdpi.com
Helenalin Silylated Derivative 13WiDr (Colon)0.15 ± 0.01 mdpi.com
Helenalin Silylated Derivative 14A549 (Lung)0.59 ± 0.07 mdpi.com
Helenalin Silylated Derivative 14WiDr (Colon)0.23 ± 0.02 mdpi.com

NF-κB Inhibitory Activity

Helenalin is a well-documented inhibitor of the transcription factor NF-κB, a key mediator of the inflammatory response. nih.govnih.gov Its mechanism of action involves the direct alkylation of the p65 (RelA) subunit of NF-κB, which prevents NF-κB from binding to DNA. nih.govsemanticscholar.orgmedchemexpress.com Specifically, helenalin targets the cysteine-38 residue within the DNA binding domain of p65. nih.govnih.gov

The SAR of NF-κB inhibition by helenalin analogues centers on the two Michael acceptor moieties: the α-methylene-γ-butyrolactone and the cyclopentenone. nih.govnih.gov Synthetic studies creating analogues with various combinations of these electrophilic groups have been conducted to determine their individual contributions to biological potency. nih.gov These studies revealed that the α-methylene-γ-butyrolactone contributes most significantly to the NF-κB inhibitory activity of simplified helenalin analogues. nih.gov While both electrophiles are capable of reacting with thiols, the lactone appears to be the more critical pharmacophore for this specific activity. nih.gov The anti-inflammatory potency of different sesquiterpene lactones, including helenalin and its derivatives like 11α,13-dihydrohelenalin, correlates with their ability to inhibit NF-κB activation. nih.gov

Table 2: NF-κB Inhibitory Activity of Helenalin Analogues
Compound AnalogueKey Structural FeaturesRelative NF-κB InhibitionReference
Helenalinα-methylene-γ-butyrolactone + cyclopentenonePotent nih.govnih.gov
Analogue with α-methylene-γ-butyrolactone onlyContains the key lactone pharmacophoreSignificant contribution to activity nih.gov
Analogue with cyclopentenone onlyLacks the primary lactone pharmacophoreReduced activity nih.gov
11α,13-dihydrohelenalinLacks α-methylene-γ-butyrolactone double bondMuch less potent than helenalin nih.gov

Antiprotozoal Activity

Helenalin and its derivatives have demonstrated significant activity against a range of protozoan parasites. nih.govfao.org The presence of α,β-unsaturated carbonyl groups is a prerequisite for this activity, consistent with other biological effects of sesquiterpene lactones. nih.gov

In a study of 40 sesquiterpene lactones, pseudoguaianolides of the helenalin series showed the highest activity against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. nih.gov Helenalin and its ester derivatives were particularly potent against T. brucei rhodesiense, with IC₅₀ values of 0.1 µM and below. nih.gov Some helenalin analogues were more active against T. cruzi than the control drug benznidazole. nih.gov

Selectivity is a critical factor, and the selectivity index (SI), calculated as the ratio of cytotoxicity against a mammalian cell line (e.g., L6 rat skeletal myoblasts) to the antiprotozoal activity, is used to assess this. nih.gov Helenalin and its acetate derivative, while showing high potency against T. brucei rhodesiense (IC₅₀ < 0.1 µM), also exhibited cytotoxicity, resulting in SI values of 19 and 13, respectively. nih.gov This indicates they are 19 and 13 times more toxic to the parasite than to the mammalian cells, marking them as interesting candidates for further development. nih.gov

Table 3: Antiprotozoal Activity of Helenalin and its Acetate Derivative
CompoundParasiteIC₅₀ (µM)Cytotoxicity IC₅₀ (µM) (L6 cells)Selectivity Index (SI)Reference
HelenalinT. brucei rhodesiense0.050.9419 nih.gov
HelenalinT. cruzi0.880.941.1 nih.gov
HelenalinL. donovani0.530.941.8 nih.gov
HelenalinP. falciparum0.310.943.0 nih.gov
Helenalin acetateT. brucei rhodesiense0.081.013 nih.gov
Helenalin acetateT. cruzi1.01.01.0 nih.gov
Helenalin acetateL. donovani0.691.01.4 nih.gov
Helenalin acetateP. falciparum0.441.02.3 nih.gov

Biosynthesis and Natural Production Pathways of Helenalin

Overview of Sesquiterpene Lactone Biosynthesis (General)

Sesquiterpene lactones (STLs) are a diverse group of over 5,000 natural compounds, predominantly found in the Asteraceae family. Their biosynthesis is a complex process that begins with common precursors from primary metabolism. The entire class of sesquiterpenes, which are 15-carbon compounds, originates from farnesyl pyrophosphate (FPP).

The formation of FPP itself occurs through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. FPP is then converted into a multitude of cyclic sesquiterpene skeletons by a class of enzymes known as sesquiterpene synthases (or cyclases).

For the vast majority of STLs, the biosynthetic route proceeds through the cyclization of FPP to form a germacrene skeleton, typically germacrene A. This initial step is catalyzed by the enzyme germacrene A synthase (GAS). The germacrene A molecule then undergoes a series of oxidative modifications, primarily hydroxylation and subsequent lactonization, which are often catalyzed by cytochrome P450 monooxygenases.

A key intermediate in the biosynthesis of many STLs is the germacranolide, costunolide (B1669451). The formation of costunolide from germacrene A involves hydroxylation at the C6-position of germacrene A acid, followed by lactonization. From this central intermediate, further enzymatic reactions lead to the vast structural diversity observed in STLs, including the formation of other skeletal types like guaianolides and eudesmanolides through additional cyclizations and rearrangements.

Table 1: Key Molecules and Enzymes in General Sesquiterpene Lactone Biosynthesis
Molecule/EnzymeTypeRole in Pathway
Farnesyl Pyrophosphate (FPP)PrecursorThe universal C15 precursor for all sesquiterpenoids.
Sesquiterpene Synthase (STS)EnzymeCatalyzes the cyclization of FPP into various sesquiterpene skeletons.
Germacrene A Synthase (GAS)Enzyme (a type of STS)Specifically catalyzes the formation of germacrene A from FPP.
Germacrene AIntermediateA common cyclic intermediate that is a precursor to many STLs.
Cytochrome P450 Monooxygenases (CYPs)EnzymeCatalyze key oxidative reactions, including hydroxylations that lead to lactone ring formation.
CostunolideIntermediateA simple germacranolide considered a common precursor for many other STL classes.

Specific Biosynthetic Pathways of Helenalin (B1673037) (if detailed information is available in top 100 results)

Helenalin belongs to a structural subclass of sesquiterpene lactones known as pseudoguaianolides. More specifically, it is classified as a helenanolide. While the precise, step-by-step enzymatic pathway leading to helenalin has not been fully elucidated in available research, its biosynthesis is understood to follow the general pathway of other STLs before diverging to create its unique carbocyclic skeleton.

The biosynthesis of helenalin begins with farnesyl pyrophosphate (FPP) and proceeds through the formation of a germacranolide precursor, similar to the pathway for costunolide. From this germacranolide intermediate, a series of enzymatic cyclizations and oxidative modifications are hypothesized to occur to form the characteristic 5/7 fused ring system of the pseudoguaianolide (B12085752) skeleton. The formation of the final helenalin structure involves specific hydroxylations and the establishment of its two reactive sites: an α-methylene-γ-lactone ring and a cyclopentenone group, which are crucial for its biological activity.

The biosynthesis of different STL skeletons, such as the precursors to helenalin, is heavily dependent on the specific functions of cytochrome P450 enzymes that introduce oxygen atoms at precise locations on the germacrene acid intermediate, guiding the subsequent lactonization and cyclization reactions.

Factors Influencing in planta Helenalin Production

The concentration and chemical profile of helenalin and its derivatives in plants, primarily Arnica montana and Arnica chamissonis, are not static. Production is dynamically influenced by a combination of genetic, developmental, and environmental factors.

Genetic Factors: There is strong evidence for genetic control over STL production. Different populations of Arnica montana exhibit distinct chemotypes. For instance, Central European populations are often dominated by helenalin esters, whereas populations from the Iberian Peninsula almost exclusively contain derivatives of 11α,13-dihydrohelenalin. This points to genetically determined variations in the biosynthetic enzymes responsible for the final steps of STL synthesis.

Developmental Stage: The age of the plant and the developmental stage of its organs significantly impact STL content. Total STL content in Arnica montana tends to increase as the plant matures. Furthermore, the ratio of helenalin to dihydrohelenalin esters can shift during the maturation process. Within the flower head, the concentration of STLs generally increases as the flower matures.

Abiotic Factors: Environmental conditions play a crucial role in modulating helenalin biosynthesis.

Soil and Geology: The total content of STLs in Arnica montana flower heads has been shown to differ significantly between plants growing on different geologies, with those on loam over limestone showing higher content than those on siliceous grasslands. SL content has also been correlated with soil parameters like pH.

Climatic Conditions: Factors such as altitude, temperature, and the amount of rainfall have been identified as influencing the STL content in Arnica species.

Light: Light is a significant factor stimulating STL biosynthesis. Studies on in vitro cultures of Arnica montana demonstrated that increasing light intensity positively stimulates the synthesis of STLs. The light spectrum also plays a role, with red light appearing to favor the production of helenalin derivatives.

Biotic Factors: The surrounding vegetation also appears to influence STL production. Research has found significant correlations between the STL content in Arnica montana and the species richness and vegetation cover of its habitat, suggesting that interactions with other plants may affect the biosynthesis of these defensive compounds.

Table 2: Summary of Factors Influencing Helenalin and Related STL Production in planta
FactorTypeObserved Effect
GenotypeGeneticDetermines the chemotype, i.e., the dominant type of STL produced (helenalin vs. dihydrohelenalin esters).
Plant/Organ AgeDevelopmentalTotal STL content generally increases with plant and flower maturation.
Soil/GeologyAbioticHigher total STL content observed in plants on loam over limestone vs. siliceous grasslands.
Altitude, Temperature, RainfallAbioticThese climatic variables are known to influence overall STL content.
Light IntensityAbioticIncreased light intensity positively stimulates the synthesis of STLs.
Light SpectrumAbioticRed light can alter the STL profile, favoring helenalin derivatives.
Species Richness/Vegetation CoverBioticSTL content is correlated with surrounding vegetation, suggesting an effect of species interactions.

Advanced Analytical Methodologies for Helenalin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like helenalin (B1673037), which is often present alongside numerous other plant metabolites, including other sesquiterpene lactones, efficient chromatographic separation is crucial for accurate analysis.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used technique for the quantitative analysis of helenalin. nih.govpan.olsztyn.pljfda-online.com The method relies on the principle that helenalin possesses chromophores that absorb light in the UV spectrum, allowing for its detection and quantification. The selection of an appropriate wavelength is critical for sensitivity and selectivity. For helenalin and its esters, detection is often set around 225 nm. researchgate.net

A typical HPLC-UV analysis involves a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The separation is achieved by carefully controlling the composition of the mobile phase, often using a gradient elution where the solvent strength is varied over time to effectively separate compounds with different polarities.

Table 1: Example HPLC-UV Parameters for Helenalin Analysis

Parameter Conditions
Column Kinetex C-18 (2.6 µm, 4.6 × 100 mm) researchgate.net
Mobile Phase Gradient elution with water and methanol (B129727) researchgate.net
Flow Rate 0.8 mL/min researchgate.net
Column Temperature 30°C researchgate.net

| Detection Wavelength | 225 nm researchgate.net |

It is important to note that the UV response can differ between helenalin and its related compounds. For instance, dihydrohelenalin esters have been shown to exhibit lower response factors for UV detection compared to helenalin esters, a factor that must be considered for accurate quantitative analyses. nih.govresearchgate.net

Reversed-Phase Liquid Chromatography (RPLC) is the most common mode of HPLC used for the analysis of sesquiterpene lactones, including helenalin. researchgate.netresearchgate.netchromatographyonline.com This technique utilizes a hydrophobic stationary phase (e.g., C18-modified silica) and a polar mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol. researchgate.netmdpi.com The retention of helenalin on the column is primarily driven by hydrophobic interactions.

An analytical RPLC method has been developed for the comprehensive analysis of sesquiterpene lactones in Arnica montana. nih.govresearchgate.net The method's conditions can be finely tuned to achieve optimal separation of helenalin from its various esters and other related compounds. The addition of a small amount of acid, such as formic acid, to the mobile phase is common practice to improve peak shape and resolution by suppressing the ionization of acidic functional groups. researchgate.net

Table 2: RPLC Method Parameters for Sesquiterpene Lactone Analysis

Parameter Conditions
Column Luna C18 (150 × 3 mm) researchgate.net
Mobile Phase A: 0.2% formic acid in H₂OB: 0.2% formic acid in MeOH researchgate.net
Flow Rate 0.3 mL/min researchgate.net
Column Temperature 25°C researchgate.net

| Gradient Program | A gradient from 60% A to 15% A over 40 minutes researchgate.net |

Gas Chromatography with Mass Selective Detection (GC-MSD) is another powerful technique that has been applied to the analysis of sesquiterpene lactones. researchgate.netnih.gov In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. hpst.czmdpi.com The mass selective detector then ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information. unime.it

The use of GC-MS has been reported for the qualitative and quantitative analysis of the full sesquiterpene lactone content, including helenalin and its esters, in plantlets of Arnica montana. nih.gov This method is particularly useful for analyzing the volatile and semi-volatile constituents of a sample.

The coupling of liquid chromatography with tandem mass spectrometry, specifically using an electrospray ionization (ESI) source, represents one of the most sensitive and selective methods for analyzing helenalin. researchgate.net LC-ESI-MS-MS allows for the unambiguous identification and quantification of helenalin even in highly complex mixtures. nih.gov

In this technique, the LC system separates the compounds, which are then ionized by the ESI source. researchgate.net Sesquiterpene lactones like helenalin typically form protonated molecules, [M+H]⁺, in the positive ion mode. researchgate.net The first mass spectrometer (MS1) selects this specific ion, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions. This process, known as Selective Reaction Monitoring (SRM), is highly specific and allows for the differentiation of isomeric compounds, such as helenalin and dihydrohelenalin esters, which may be difficult to separate chromatographically. nih.govresearchgate.net

Table 3: Example LC-ESI-MS-MS Parameters for Helenalin Analogs

Parameter Description
Ionization Mode Electrospray Ionization (ESI), Positive researchgate.net
Parent Ion ([M+H]⁺) For Helenalin Methacrylate: m/z 331 researchgate.net
Fragment Ions (SRM) m/z 245, 227, 199 researchgate.net

| Application | Distinguishes between isomeric helenalin and dihydrohelenalin esters nih.govresearchgate.net |

Spectroscopic Techniques for Identification and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure of helenalin.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for both the structural identification and quantitative analysis of helenalin and its derivatives. researchgate.netnih.gov The technique is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of each proton in a molecule. msu.edu

¹H NMR has been successfully employed for the quantitative analysis of the main sesquiterpene lactone components in crude fractions isolated from Arnica montana. nih.gov The method allows for the determination of the total amount of sesquiterpene lactones as well as the separate quantities of helenalin-type and 11α,13-dihydrohelenalin-type esters. researchgate.netnih.gov

Specific proton resonances in the ¹H NMR spectrum are characteristic of the helanolide skeleton. These signals can be readily assigned by comparison with literature data, confirming the presence of the compound. researchgate.net

Table 4: Characteristic ¹H NMR Chemical Shifts for the Helenalin Skeleton

Proton(s) Chemical Shift (δ) ppm (approx.) Multiplicity / Coupling Constant (J)
Olefinic (ketofuran ring) 6.10 -
Olefinic (ketofuran ring) 7.95 -

UV Spectroscopy

Ultraviolet (UV) spectroscopy serves as a fundamental analytical tool for the identification and quantification of helenalin. This technique leverages the principle that molecules with chromophores, such as the α,β-unsaturated carbonyl structures present in helenalin, absorb light in the UV-visible region of the electromagnetic spectrum. Helenalin, as a sesquiterpene lactone, exhibits characteristic maximum absorption within the UV range of 205-225 nm. scispace.com

In practice, UV spectroscopy is frequently coupled with High-Performance Liquid Chromatography (HPLC) to form an HPLC-Diode Array Detector (DAD) system. This combination allows for the separation of helenalin from complex mixtures, such as plant extracts, followed by its detection and quantification based on its specific UV absorption spectrum. scispace.comresearchgate.net For instance, analyses have successfully used a detection wavelength of 225 nm to identify and quantify helenalin. scispace.comresearchgate.net It is an important consideration in quantitative studies that different but related compounds can have varied responses to UV detection; for example, dihydrohelenalin esters show lower UV response factors compared to helenalin esters, which must be accounted for to ensure analytical accuracy. researchgate.netnih.gov

Omics Approaches in Helenalin Studies

Proteomics provides a large-scale view of protein expression and modification, offering deep insights into the molecular mechanisms of helenalin's activity. A key technique in proteomics is two-dimensional gel electrophoresis (2-DE), which separates complex protein mixtures based on two independent properties: isoelectric point in the first dimension and molecular mass in the second. nih.govresearchgate.net This approach allows for the visualization and quantification of thousands of proteins simultaneously. wiley.com

In studies investigating the immunotoxic properties of helenalin, a 2-DE based proteomic approach was utilized to analyze its effects on human immune cell lines, specifically Jurkat and THP-1 cells. nih.gov The research revealed that helenalin exerted significant effects on proteins involved in carbohydrate metabolism and protein folding, particularly in the monocytic THP-1 cell line. nih.govresearchgate.net In contrast, the impact on the proteome of Jurkat T-cells was observed to be less pronounced. nih.govresearchgate.net These proteomics findings help to identify specific cellular pathways that are targeted by helenalin. nih.gov While powerful, conventional 2-DE can face challenges with highly hydrophobic proteins, such as membrane proteins, due to their poor solubility and tendency to aggregate. nih.gov

Table 1: Summary of Proteomic Findings for Helenalin in THP-1 Cells

Cellular Process AffectedObservationReference
Carbohydrate MetabolismStrong effects observed on proteins involved in this pathway. nih.gov, researchgate.net
Protein FoldingSignificant impact on proteins related to folding processes. nih.gov, researchgate.net

Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, serves as a powerful complementary approach to proteomics in helenalin research. nih.gov This discipline involves the high-throughput detection and analysis of small-molecule metabolites in biological samples, providing a functional readout of the cellular state. mdpi.com

In the context of helenalin, metabolomic studies have been employed to validate and expand upon findings from proteomic analyses. nih.gov For example, investigations into the effects of helenalin on THP-1 cells used metabolomics to confirm the alterations observed in the proteome. nih.govresearchgate.net By analyzing the metabolic profiles of helenalin-treated cells, researchers can corroborate the functional consequences of protein expression changes, such as disruptions in carbohydrate metabolism, thereby providing a more integrated understanding of the compound's biological impact. nih.gov

Cellular and Biochemical Assays for Activity Evaluation

Cell viability assays are crucial for evaluating the cytotoxic effects of compounds like helenalin. Among the most common methods are the MTT and CCK-8 assays, which are colorimetric assays that measure the metabolic activity of cells as an indicator of viability. creative-biogene.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. patsnap.com The insoluble formazan must then be solubilized with an organic solvent before its absorbance can be measured. dojindo.com

The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt, WST-8. abcam.com Cellular dehydrogenases reduce WST-8 to a soluble orange formazan product in the presence of an electron mediator. prodottigianni.com The amount of this colored product is directly proportional to the number of viable cells. prodottigianni.com The CCK-8 assay is generally considered more sensitive and less toxic than the MTT assay, and it does not require a solubilization step. patsnap.comdojindo.com

Table 2: Comparison of MTT and CCK-8 Cell Viability Assays

FeatureMTT AssayCCK-8 Assay
Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideWST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt]
Product Insoluble purple formazan crystalsWater-soluble orange formazan dye
Mechanism Reduction by mitochondrial dehydrogenasesReduction by cellular dehydrogenases
Solubilization Step RequiredNot required
Toxicity Reagent and product can be toxic to cellsLow cytotoxicity
Sensitivity Standard sensitivityHigher sensitivity than MTT

Apoptosis, or programmed cell death, is a key mechanism through which cytotoxic compounds can exert their effects. Several methods are employed to detect and quantify apoptosis in helenalin-treated cells.

Acridine Orange/Ethidium Bromide (AO/EB) Staining: This is a simple fluorescence microscopy technique that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity. Acridine Orange (AO) permeates all cells and stains their nuclei green. Ethidium Bromide (EB) only enters cells with compromised membranes and stains their nuclei red. Consequently, viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed chromatin, late apoptotic cells have orange-to-red nuclei, and necrotic cells display uniformly orange-to-red nuclei. nih.gov

Annexin V Flow Cytometry: This is a widely used flow cytometry-based method. plos.org During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. nih.gov Annexin V is a protein with a high affinity for PS and can be labeled with a fluorochrome. plos.org By co-staining with a viability dye like Propidium Iodide (PI), which is excluded by live cells, flow cytometry can differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+). nih.govplos.org

Caspase Cleavage Assays: Apoptosis is executed by a family of proteases called caspases. nih.gov The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis. plos.org The activity of these caspases can be measured using assays that detect the cleavage of specific substrates. For example, bioluminescent assays can use a synthetic tetrapeptide labeled with aminoluciferin, which, when cleaved by an active caspase, releases a substrate for the luciferase enzyme, generating a measurable signal. plos.org Research has indicated that helenalin-induced apoptosis is dependent on the activation of caspases. researchgate.net

Table 3: Principles of Apoptosis Detection Methods

MethodPrincipleCell Status Detected
AO/EB Staining Differential uptake of fluorescent dyes (Acridine Orange and Ethidium Bromide) based on plasma membrane integrity.Viable, early apoptotic, late apoptotic, necrotic.
Annexin V Flow Cytometry Detection of externalized phosphatidylserine (PS) on the cell surface using fluorescently-labeled Annexin V.Viable, early apoptotic, late apoptotic/necrotic.
Caspase Cleavage Assays Measurement of the enzymatic activity of activated caspase proteases, which are central to the apoptotic cascade.Cells undergoing apoptosis.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a cornerstone technique for identifying and quantifying specific proteins from complex mixtures, such as cell lysates. This methodology is instrumental in helenalin research for elucidating the compound's impact on cellular signaling pathways through the modulation of protein expression and phosphorylation states.

In studies investigating the anticancer mechanisms of helenalin, Western blotting has been employed to detect changes in key regulatory proteins. For instance, research on human prostate cancer cells revealed that helenalin treatment affects the expression of proteins involved in oxidative stress and cell survival pathways. Specifically, Western blot analysis has been used to measure the levels of Thioredoxin Reductase 1 (TrxR1), a key enzyme in the thioredoxin system. Furthermore, this technique has been crucial in assessing the phosphorylation status of kinases like ERK and AKT, which are pivotal in cell proliferation and survival signaling cascades. By analyzing these phosphorylation events, researchers can map the signaling pathways disrupted by helenalin. uni.lu

Another application of Western blotting in helenalin research is the examination of its effects on steroidogenesis. In studies on rat adrenocortical and Leydig cells, this technique was used to assess the expression of the Steroidogenic Acute Regulatory (StAR) protein. These analyses demonstrated that helenalin could attenuate the expression of StAR protein, providing a molecular basis for its observed inhibitory effects on hormone production. nih.gov

The general workflow for Western blotting in these studies involves the separation of proteins by size using polyacrylamide gel electrophoresis (PAGE), followed by their transfer to a solid support membrane. This membrane is then probed with primary antibodies specific to the target protein (e.g., TrxR1, phospho-ERK) and subsequently with secondary antibodies conjugated to an enzyme or fluorophore for detection. The resulting bands provide qualitative and semi-quantitative data on the abundance and modification of the target protein.

Table 1: Application of Western Blotting in Helenalin Research

Cell Type Target Protein(s) Key Findings
DU145 and PC-3 (Prostate Cancer) TXNIP, p-ERK, p-AKT, TrxR1 Helenalin treatment led to alterations in the expression and phosphorylation of these proteins, indicating an impact on oxidative stress and cell survival pathways. uni.lu
Rat Adrenocortical and Leydig Cells StAR protein Helenalin attenuated the expression of StAR protein, suggesting an inhibitory effect on steroidogenesis. nih.gov
A2780 (Ovarian Cancer) Cleaved PARP, Caspase 3, Caspase 9 Helenalin treatment resulted in the cleavage of PARP and caspases 3 and 9, indicating the induction of apoptosis.

Real-time PCR for Gene Expression Analysis (e.g., hTERT mRNA)

Real-time Polymerase Chain Reaction (PCR), also known as quantitative PCR (qPCR), is a powerful technique for quantifying nucleic acid levels in a sample. In helenalin research, it is particularly valuable for understanding how the compound modulates gene expression at the transcriptional level. A significant focus of this research has been on the human telomerase reverse transcriptase (hTERT) gene, which is crucial for telomerase activity and is overexpressed in the majority of cancer cells.

Studies on the T47D breast cancer cell line have utilized real-time PCR to investigate the inhibitory effect of helenalin on telomerase gene expression. The results from these studies showed that treating T47D cells with helenalin led to a significant, time- and dose-dependent decrease in the expression of hTERT mRNA. nih.gov This finding provides a molecular mechanism for helenalin's potential anticancer activity, as the inhibition of hTERT expression can lead to the suppression of telomerase activity, which is essential for the unlimited proliferation of cancer cells. nih.gov

The real-time PCR methodology in these experiments typically involves the isolation of total RNA from helenalin-treated and control cells, followed by reverse transcription to synthesize complementary DNA (cDNA). The cDNA is then used as a template for the PCR reaction in the presence of a fluorescent dye that binds to double-stranded DNA. The amplification of the target gene (e.g., hTERT) and a reference (housekeeping) gene is monitored in real-time. The relative expression of the target gene is then calculated, often using the comparative CT (ΔΔCT) method, to determine the effect of helenalin treatment.

Table 2: Effect of Helenalin on hTERT mRNA Expression in T47D Breast Cancer Cells

Treatment Group Incubation Time (hours) Relative hTERT mRNA Expression (Fold Change vs. Control)
Control 24, 48, 72 1.0
Helenalin (1.0 µM) 24 Decreased
Helenalin (1.0 µM) 48 Further Decreased
Helenalin (1.0 µM) 72 Significantly Decreased
Helenalin (5.0 µM) 24 Significantly Decreased
Helenalin (5.0 µM) 48 Significantly Decreased
Helenalin (5.0 µM) 72 Profoundly Decreased

Note: This table represents a qualitative summary of the dose- and time-dependent decrease in hTERT mRNA expression as described in the source. nih.gov

Flow Cytometry for Mitochondrial Membrane Potential

Flow cytometry is a versatile laser-based technology that allows for the rapid analysis of multiple physical and chemical characteristics of single cells or particles as they flow in a fluid stream through a beam of light. In helenalin research, one of its key applications is the assessment of mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and cellular apoptosis.

A decrease in mitochondrial membrane potential is an early event in the apoptotic cascade. In studies on rhabdomyosarcoma (RMS) cells, flow cytometry has been utilized to evaluate the impact of helenalin on this parameter. nih.gov These investigations have shown that helenalin treatment leads to a decrease in the mitochondrial membrane potential in RMS cells, suggesting that the compound induces apoptosis through the mitochondrial pathway. nih.gov

The methodology for measuring ΔΨm by flow cytometry typically involves staining the cells with a lipophilic cationic dye, such as JC-1. In healthy cells with a high mitochondrial membrane potential, JC-1 aggregates in the mitochondria and emits red fluorescence. However, in apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. By using flow cytometry to quantify the red and green fluorescence intensities, researchers can determine the ratio of healthy to apoptotic cells in a population following treatment with helenalin. This provides quantitative data on the pro-apoptotic effects of the compound.

Table 3: Application of Flow Cytometry in Helenalin Research

Cell Type Parameter Measured Key Findings
Rhabdomyosarcoma (RMS) cells Mitochondrial Membrane Potential Helenalin decreased the mitochondrial membrane potential, indicating the induction of apoptosis. nih.gov
A2780 (Ovarian Cancer) Cell Cycle Analysis (Sub-G1 arrest) Helenalin induced a sub-G1 arrest in a dose- and time-dependent manner, indicative of apoptosis.
A2780 (Ovarian Cancer) Apoptotic Cell Death (Annexin V/Propidium Iodide staining) Helenalin increased the percentage of apoptotic and necrotic cells.

Confocal Microscopy

Confocal microscopy is an advanced optical imaging technique that increases optical resolution and contrast by using a spatial pinhole to block out-of-focus light. This capability allows for the reconstruction of three-dimensional structures from obtained images and the visualization of subcellular components and processes with high clarity.

In the context of helenalin research, confocal microscopy has been employed to investigate the compound's effects on cellular pathways, particularly those related to cell death. For instance, in studies on rhabdomyosarcoma cells, confocal microscopy was one of the techniques used to estimate various cell death pathways initiated by helenalin. nih.gov This can involve visualizing the localization of specific proteins, observing morphological changes within the cell, or monitoring the integrity of organelles like mitochondria.

A key application of confocal microscopy is in immunofluorescence, where fluorescently labeled antibodies are used to visualize the distribution of specific proteins within the cell. For example, this technique can be used to track the translocation of transcription factors from the cytoplasm to the nucleus, a critical step in many signaling pathways. Research has shown that helenalin can inhibit the nuclear translocation of NF-κB p65, and confocal microscopy is an ideal tool to visualize and confirm such an effect.

Table 4: Applications of Confocal Microscopy in Helenalin Research

Research Area Specific Application Potential Findings
Cell Death Pathways Visualization of apoptotic markers Observation of nuclear condensation, fragmentation, or the release of mitochondrial proteins like cytochrome c.
NF-κB Signaling Tracking the subcellular localization of p65 subunit Demonstrating the inhibition of TNF-α-induced nuclear translocation of p65 by helenalin. nih.gov
Oxidative Stress Imaging of reactive oxygen species (ROS) Visualization of increased intracellular ROS levels upon helenalin treatment using fluorescent probes.

Wound Healing and Transwell Migration/Invasion Assays

Wound healing and Transwell assays are fundamental in vitro techniques used to study cell migration and invasion, which are critical processes in cancer metastasis and tissue repair. These assays are employed in helenalin research to evaluate its potential to inhibit the migratory and invasive capabilities of cancer cells and to influence cell motility in other contexts.

The wound healing assay, or scratch assay, involves creating a "wound" in a confluent monolayer of cells and monitoring the ability of the cells to migrate and close the gap over time. This assay has been used to assess the antiproliferative and antimigratory efficacy of helenalin on rhabdomyosarcoma (RMS) cells. nih.gov In studies on human keratinocyte cells, the scratch assay was used to determine the wound healing activity of helenalin. It was found that under inflammatory conditions, certain concentrations of helenalin increased keratinocyte proliferation and promoted wound closure. medchemexpress.comresearchgate.net

Transwell migration and invasion assays provide a more quantitative measure of cell motility. In a Transwell migration assay, cells are placed in the upper chamber of a permeable membrane insert, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores of the membrane is then quantified. The invasion assay is similar, but the membrane is coated with a layer of extracellular matrix (ECM), such as Matrigel, requiring the cells to degrade the ECM to migrate. These assays are crucial for determining if helenalin can inhibit the key steps of metastasis.

Table 5: Research Findings from Wound Healing and Transwell Assays with Helenalin

Assay Type Cell Type Key Findings
Wound Healing Assay Rhabdomyosarcoma (RMS) cells Helenalin demonstrated antiproliferative effects, inhibiting the "healing" of the wound. nih.gov
Wound Healing Assay Human Keratinocytes (HaCaT) Under inflammatory conditions, non-toxic concentrations of helenalin increased cell proliferation and migration, leading to enhanced wound closure. medchemexpress.comresearchgate.net
Transwell Migration/Invasion Assay Prostate Cancer Cells (DU145 and PC-3) Overexpression of TrxR1 increased migration and invasion, effects that were ameliorated by helenalin. uni.lu

Luciferase Reporter Assays (e.g., NF-κB, IFNβ PRDIII-I, IP-10)

Luciferase reporter assays are a highly sensitive and quantitative method for studying gene expression and signal transduction pathways. In this system, the promoter of a gene of interest is cloned upstream of the luciferase gene. When the promoter is activated by a specific signaling pathway, the luciferase enzyme is expressed, and its activity can be measured by the light produced upon the addition of its substrate, luciferin.

In helenalin research, luciferase reporter assays have been instrumental in demonstrating the compound's inhibitory effect on the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a key regulator of inflammation and cell survival, and its dysregulation is implicated in many diseases, including cancer. Studies have shown that helenalin can abrogate κB-driven gene expression. raybiotech.com This is often demonstrated using a luciferase reporter construct containing multiple copies of the NF-κB binding site. Treatment with an NF-κB activator (like TNF-α) leads to a strong luciferase signal, which is significantly reduced in the presence of helenalin. raybiotech.com

Similarly, this assay can be adapted to study the effect of helenalin on other promoters that are regulated by specific transcription factors or signaling pathways. For example, reporter constructs for the promoters of interferon-beta (IFNβ), containing the PRDIII-I regulatory element, or the interferon-gamma-inducible protein 10 (IP-10) gene could be used to investigate the broader anti-inflammatory and immunomodulatory effects of helenalin.

Table 6: Application of Luciferase Reporter Assays in Helenalin Research

Reporter Construct Signaling Pathway Investigated Expected Effect of Helenalin
NF-κB Luciferase Reporter NF-κB pathway activation Inhibition of stimulus-induced luciferase expression. raybiotech.com
IFNβ PRDIII-I Luciferase Reporter IRF3/7-mediated IFNβ production Potential modulation of viral- or stimulus-induced IFNβ promoter activity.
IP-10 Luciferase Reporter STAT1/NF-κB-mediated IP-10 expression Potential inhibition of IFN-γ or other stimulus-induced IP-10 promoter activity.

ELISA (e.g., IP-10)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. Its high sensitivity and specificity make it a valuable tool in helenalin research for measuring the levels of specific cytokines and chemokines in biological samples, such as cell culture supernatants.

The chemokine IP-10 (Interferon-gamma-inducible protein 10), also known as CXCL10, is a key mediator of inflammatory responses, and its expression is largely regulated by the NF-κB signaling pathway. Given that helenalin is a known inhibitor of NF-κB, it is plausible that it would modulate the production and secretion of IP-10. researchgate.netnih.gov

An ELISA for IP-10 would be a direct method to quantify the effect of helenalin on the protein levels of this chemokine. The typical procedure for a sandwich ELISA involves coating a microplate with an antibody specific for IP-10. The sample (e.g., supernatant from helenalin-treated cells) is then added, and any IP-10 present binds to the capture antibody. A second, detection antibody (also specific for IP-10 but binding to a different epitope) is added, which is typically conjugated to an enzyme. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of IP-10 in the sample. While the inhibitory effect of helenalin on the NF-κB pathway is well-documented, specific studies quantifying the downstream effect on IP-10 protein levels using ELISA are not detailed in the provided search results.

Table 7: Potential Application of ELISA in Helenalin Research

Analyte Sample Type Research Question
IP-10 (CXCL10) Cell Culture Supernatants Does helenalin inhibit the secretion of IP-10 from cells stimulated with inflammatory agents (e.g., IFN-γ, TNF-α)?
Other NF-κB-regulated cytokines (e.g., IL-6, IL-8) Cell Culture Supernatants, Plasma What is the broader impact of helenalin on the secretome of inflammatory cells?
Pro-inflammatory cytokines Serum from in vivo models Can helenalin reduce systemic levels of inflammatory markers in animal models of inflammatory diseases?

Microscale Thermophoresis for Binding Affinity

Microscale Thermophoresis (MST) is a powerful biophysical technique utilized to quantify biomolecular interactions in solution with a high degree of sensitivity. nih.gov The method is based on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. nih.govnih.gov This movement is influenced by changes in the molecule's hydration shell, charge, and size, making it a sensitive method for detecting binding events between a target molecule and a ligand. nih.govmdpi.com In a typical MST experiment, one of the binding partners is fluorescently labeled, and the movement of this labeled molecule is monitored as it traverses a microscopic temperature gradient created by an infrared laser. nih.gov When a ligand binds to the fluorescently labeled target, the resulting complex will exhibit a different thermophoretic movement compared to the unbound molecule, and this change is used to determine the binding affinity, typically expressed as the dissociation constant (Kd). mdpi.com

A significant advantage of MST is its low sample consumption and the ability to perform measurements in complex biological liquids, such as cell lysates, without the need for protein purification. youtube.comnih.govyoutube.com This makes it particularly useful for studying interactions with proteins that are difficult to purify. youtube.comyoutube.com

In the context of helenalin research, MST has been employed to elucidate the direct binding mechanism of its derivatives to specific protein targets. For instance, studies on helenalin acetate (B1210297) have utilized MST to demonstrate its direct binding to the transcription factor CCAAT/enhancer-binding protein β (C/EBPβ). nih.gov These experiments were crucial in confirming that the inhibitory action of helenalin acetate on C/EBPβ is a result of a specific, stereospecific binding event rather than non-specific alkylation of cysteine residues. nih.govresearchgate.net

The research involved titrating a constant amount of a cell extract containing GFP-tagged C/EBPβ with increasing concentrations of helenalin acetate. nih.gov The resulting changes in thermophoresis were plotted against the ligand concentration to derive the dissociation constant (Kd). nih.gov These studies not only confirmed the direct interaction but also quantified the binding affinity. Furthermore, MST was used to compare the binding of helenalin acetate to wild-type C/EBPβ versus mutated versions of the protein, providing insights into the specific amino acid residues involved in the interaction. nih.gov For example, the binding affinity was found to be reduced for a C11A/C33A mutant of C/EBPβ. nih.gov

Additionally, the binding of a structurally related but inactive compound, 11α,13-dihydrohelenalin acetate, was analyzed using MST. The results showed very weak binding to C/EBPβ, which was consistent with its lack of inhibitory activity, further underscoring the specificity of the helenalin acetate interaction. nih.gov

The quantitative data derived from these MST experiments provide strong evidence for the direct binding mechanism of helenalin derivatives and highlight the utility of this technique in characterizing the molecular interactions of natural products. nih.gov

Table 1: Binding Affinity of Helenalin Acetate and a Related Compound to C/EBPβ Variants as Determined by Microscale Thermophoresis. nih.gov

CompoundProtein TargetDissociation Constant (Kd) [μM]
Helenalin acetateWild-type C/EBPβ1.8 ± 0.5
Helenalin acetateC11A/C33A mutant C/EBPβ5.2 ± 1.3
11α,13-Dihydrohelenalin acetateWild-type C/EBPβ> 50

Research Gaps and Future Directions in Helenalin Studies

Comprehensive Elucidation of Helenalin's Multidirectional Mechanisms of Action

Helenalin (B1673037) is recognized for its polytargeted activity, engaging with a multitude of cellular components and pathways. mdpi.com Its chemical structure, featuring two reactive Michael addition sites (an α-methylene-γ-butyrolactone and a cyclopentenone group), allows it to form covalent bonds with nucleophilic residues, particularly cysteine, on various proteins. core.ac.uk This reactivity is the foundation of its multidirectional effects.

Current research has identified several key molecular targets and pathways affected by helenalin:

NF-κB Inhibition: Helenalin is a potent inhibitor of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). nih.gov It has been shown to directly alkylate the p65 subunit of NF-κB, preventing its binding to DNA without necessarily inhibiting the degradation of its inhibitor, IκB. core.ac.uk This mechanism is central to its anti-inflammatory effects.

Telomerase Inhibition: The compound inhibits human telomerase, a ribonucleoprotein complex crucial for cancer cell immortality, through the alkylation of cysteine residues within the enzyme. mdpi.com

Thioredoxin Reductase-1 (TrxR1) Inhibition: In human prostate cancer cells, helenalin has been found to target and suppress the expression of TrxR1, an enzyme involved in redox balance. mdpi.com

Induction of Oxidative Stress: Helenalin can induce the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Inhibition of Biosynthesis: Studies have demonstrated that helenalin can inhibit DNA, RNA, and protein synthesis, contributing to its cytotoxic effects. core.ac.uk

Despite these findings, a significant research gap exists in understanding the interconnectedness of these mechanisms. It is unclear how the inhibition of one target, such as NF-κB, influences another, like ROS production or telomerase activity. Future research should focus on systems biology approaches to map the complex network of interactions initiated by helenalin within the cell. A comprehensive elucidation is needed to understand the dominant pathways in different cell types and disease contexts, which would clarify why it exhibits both anti-inflammatory and anti-neoplastic properties.

Table 1: Selected Molecular Targets of Helenalin

Target Protein/Pathway Mechanism of Action Associated Biological Effect
NF-κB (p65 subunit) Direct alkylation of cysteine residues, inhibiting DNA binding. core.ac.uknih.gov Anti-inflammatory, Anti-cancer
Human Telomerase Alkylation of cysteine residues. mdpi.com Anti-cancer
Thioredoxin Reductase-1 (TrxR1) Suppression of expression. mdpi.com Pro-apoptotic, Anti-cancer
Nucleic Acid & Protein Synthesis General inhibition of synthesis pathways. core.ac.uk Cytotoxicity

Further Characterization of Immunotoxic Properties at Molecular and Cellular Levels

Helenalin exhibits a dual role in modulating the immune system, acting as both an immunosuppressant and a potential allergen, representing a significant area for further research. Its immunotoxic properties have been observed at the molecular and cellular levels, but a complete picture is lacking.

Studies on activated CD4+ T cells have shown that helenalin suppresses essential immune functions through multiple mechanisms:

Induction of Apoptosis: It triggers the mitochondrial pathway of apoptosis, leading to T-cell death.

Cell Cycle Arrest: Surviving T cells are arrested in the G2/M phase of the cell cycle.

Inhibition of Cytokine Production: Helenalin impairs the production of Interleukin-2 (IL-2) by suppressing the nuclear translocation of the transcription factor NFATc2 (Nuclear factor of activated T-cells, cytoplasmic 2).

Interestingly, the immunosuppressive effect of helenalin on CD4+ T cells contrasts with the action of related compounds that have been shown to enhance the ability of T cells to kill tumor cells. mdpi.com This dichotomy highlights a critical research gap in understanding how subtle structural differences in sesquiterpene lactones can lead to opposing effects on immune cells.

Furthermore, the allergenic potential of helenalin is a known concern that limits its therapeutic development. This property is believed to stem from its ability to act as a hapten, covalently binding to skin proteins and forming antigens that trigger an immune response. However, the specific protein targets and the precise molecular and cellular cascades leading to sensitization and allergic contact dermatitis are not fully characterized. Future research should aim to identify the portfolio of proteins that helenalin preferentially binds to in various immune cell types (e.g., T cells, dendritic cells, mast cells) and elucidate the downstream signaling pathways that define its immunosuppressive versus allergenic outcomes.

Table 2: Observed Effects of Helenalin on Immune Cells

Cell Type Molecular/Cellular Effect Outcome
Activated CD4+ T Cells Induces apoptosis via mitochondrial pathway. Immunosuppression
Causes G2/M cell cycle arrest. Immunosuppression
Suppresses NFATc2 nuclear translocation. Decreased IL-2 Production
Various (implicated in allergy) Acts as a hapten, binding to proteins. Allergenic Potential

Exploration of Synergistic Effects with Established Therapeutic Agents

The multidirectional activity of helenalin makes it a compelling candidate for combination therapies, where it may enhance the efficacy of established drugs or help overcome resistance. nih.gov Preliminary research has shown promise in this area, yet the full potential of helenalin in synergistic combinations remains largely unexplored.

One notable in vitro study demonstrated that helenalin acts synergistically with the tubulin-binding drug vincristine (B1662923) to reduce the proliferation of acute lymphoblastic leukemia cells. This finding suggests that helenalin may sensitize cancer cells to the effects of conventional chemotherapeutics through a complementary mechanism of action.

The research gap in this domain is substantial. There is a critical need for systematic screening of helenalin in combination with a wide array of therapeutic agents, including:

Other cytotoxic chemotherapy drugs.

Targeted therapies (e.g., kinase inhibitors).

Immunotherapies (e.g., checkpoint inhibitors).

Future studies should not only identify synergistic combinations but also elucidate the molecular basis for the synergy. For instance, investigations could explore whether helenalin's inhibition of NF-κB, a key pro-survival pathway, lowers the threshold for apoptosis induced by other agents. Exploring these combinations could pave the way for novel treatment regimens with improved efficacy.

Development of Novel Helenalin Formulations for Enhanced Bioavailability and Targeted Delivery

A significant barrier to the clinical translation of helenalin is its poor pharmacokinetic profile, characterized by low aqueous solubility and limited oral bioavailability. nih.gov To overcome these challenges, the development of novel formulations is essential. Research in this area is emerging but requires significant expansion.

Nano-encapsulation has been identified as a promising strategy. A study utilizing a PLGA-PEG (Poly(lactic-co-glycolic acid)-poly(ethylene glycol)) nano-encapsulated formulation of helenalin demonstrated superior efficacy in inhibiting the growth of breast cancer cells compared to free helenalin. nih.gov The nano-formulation achieved a lower IC50 value and more effectively suppressed telomerase gene expression. nih.gov This indicates that nanoparticle-based delivery systems can improve the compound's therapeutic index.

However, the exploration of advanced drug delivery systems for helenalin is still in its infancy. There is a significant opportunity and need for future research to focus on:

Alternative Nanocarriers: Investigating other platforms such as liposomes, polymeric micelles, and solid lipid nanoparticles to optimize drug loading, stability, and release kinetics.

Targeted Delivery: Functionalizing these nanocarriers with ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on cancer cells. This would enable targeted delivery, concentrating the compound at the site of action while minimizing exposure to healthy tissues.

Improving Bioavailability: Designing formulations that protect helenalin from metabolic degradation and enhance its absorption across biological membranes.

Systematic development and preclinical testing of such novel formulations are critical next steps to unlock the therapeutic potential of helenalin.

Continued Investigation into Structure-Activity Relationships for Optimized Analogues

The biological activity of helenalin is intrinsically linked to its chemical structure, particularly its two electrophilic Michael acceptors: the α-methylene-γ-lactone moiety and the cyclopentenone ring. nih.gov Structure-activity relationship (SAR) studies are crucial for designing new analogues with an improved therapeutic profile—maximizing desired activity while minimizing unwanted toxicity and allergenicity.

Research has confirmed that these reactive groups are the primary sites for covalent modification of biological targets, and removing them diminishes bioactivity. nih.gov This understanding has spurred efforts to synthesize helenalin derivatives to refine its properties. For example, masking the reactive α,β-unsaturated enoate in the lactone ring has been explored as a pro-drug strategy to potentially improve pharmacokinetic properties and reduce non-specific binding. mdpi.com Other efforts have focused on creating analogues where the exomethylene unit is replaced with a non-reactive group, which has been shown in some cases to reduce allergenic potential while maintaining inhibitory effects on key targets like STAT3.

The primary research gap is the need for a more extensive and systematic exploration of synthetic modifications across the entire helenalin scaffold. Future directions in this area should include:

Rational Drug Design: Using computational modeling to predict how structural changes will affect binding affinity to specific targets like the p65 subunit of NF-κB versus proteins implicated in toxicity.

Synthesis of Analogue Libraries: Creating and screening diverse libraries of helenalin derivatives to identify compounds with enhanced selectivity for cancer cells over healthy cells.

Balancing Reactivity and Stability: Fine-tuning the electrophilicity of the Michael acceptors to achieve a balance between necessary biological activity and reduced off-target reactivity that can lead to toxicity.

Continued investigation into SAR is fundamental for the development of optimized, drug-like helenalin analogues suitable for further preclinical and potential clinical development. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended protocols for handling and storing helenalin in laboratory settings to ensure safety and stability?

  • Methodological Answer : Helenalin’s cytotoxicity and reactivity with thiol groups necessitate strict handling protocols. Use gloves, lab coats, and fume hoods to minimize exposure. Store lyophilized helenalin in airtight, light-resistant containers at -20°C, dissolved in dimethyl sulfoxide (DMSO) for short-term use. Confirm purity via HPLC (≥95%) and validate stability using mass spectrometry .
  • Key Considerations : Include a buffer compatibility table (e.g., PBS, Tris-HCl) to assess solubility and degradation under varying pH/temperature conditions.

Q. How should researchers design dose-response experiments to evaluate helenalin’s anti-inflammatory effects while minimizing cytotoxicity?

  • Methodological Answer : Use in vitro models (e.g., LPS-stimulated macrophages) with a dose range of 0.1–10 µM, based on prior studies showing NF-κB inhibition at 5 µM . Include negative controls (vehicle-only) and positive controls (e.g., dexamethasone). Monitor cytotoxicity via MTT or LDH assays and validate cytokine suppression (e.g., TNF-α, IL-6) via ELISA .
  • Statistical Note : Apply ANOVA with post-hoc Tukey tests to compare dose groups and establish EC50/IC50 values.

Advanced Research Questions

Q. How can researchers resolve contradictions between helenalin’s in vitro anti-tumor activity and its hepatotoxic effects observed in vivo?

  • Methodological Answer : Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) studies to assess tissue-specific accumulation. Use rodent models to measure hepatic glutathione depletion (linked to toxicity) and tumor NF-κB suppression (linked to efficacy) . Employ RNA-seq to identify off-target pathways (e.g., oxidative stress response genes).
  • Data Interpretation : Create a toxicity-efficacy matrix to optimize therapeutic windows. For example:

Dose (mg/kg)Tumor NF-κB Inhibition (%)Hepatic GSH Depletion (%)
106020
208555

Q. What experimental strategies can address variability in helenalin’s bioactivity across different cell lines or species?

  • Methodological Answer : Perform cross-species assays (e.g., human vs. murine T-cells) to compare NF-κB inhibition thresholds. Use CRISPR/Cas9 to knockout RelA (p65) or overexpress glutathione synthase in target cells, then measure helenalin’s IC50 shifts . Validate findings with patient-derived primary cells.
  • Statistical Note : Apply linear mixed-effects models to account for inter-species/cell-line variability.

Q. How can researchers validate helenalin’s mechanism of action when conflicting studies report NF-κB inhibition vs. telomerase suppression as primary pathways?

  • Methodological Answer : Use dual-reporter assays (e.g., NF-κB luciferase + hTERT activity) in the same cellular system. Combine with competitive binding studies (e.g., excess cysteine to block Michael adduct formation) to isolate dominant mechanisms .
  • Data Integration : Apply pathway enrichment analysis (e.g., Gene Ontology) to prioritize pathways significantly altered in omics datasets.

Methodological Best Practices

  • Data Reproducibility : Document batch-specific helenalin purity, solvent preparation protocols, and cell passage numbers to mitigate variability .
  • Ethical Compliance : For in vivo studies, include IACUC-approved protocols (e.g., dose-limiting toxicity assessments in rodents) and justify sample sizes via power analysis .

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